molecular formula C7H5BrFNO B1510569 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone CAS No. 1308669-76-2

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Cat. No.: B1510569
CAS No.: 1308669-76-2
M. Wt: 218.02 g/mol
InChI Key: SBDOOYJADDCOHX-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrFNO and its molecular weight is 218.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDOOYJADDCOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736529
Record name 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308669-76-2
Record name 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyridines

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science, with nitrogen-containing rings like pyridine being particularly prevalent.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, into these structures can profoundly alter their physicochemical and biological properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.

This guide focuses on 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone , a trifunctional building block that combines the features of a pyridine core, a fluorine substituent, a bromine atom, and a ketone group. This unique combination makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemicals. Its structure offers multiple reaction sites, allowing for selective chemical modifications to explore chemical space and develop novel compounds with desired properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and characterization. Below is a summary of its key identifiers and properties.

PropertyValueSource
CAS Number 1308669-76-2[4]
Molecular Formula C₇H₅BrFNO[4]
Molecular Weight 218.02 g/mol [4]
Appearance (Predicted) Solid[5]
Purity Typically >95%[4]
SMILES CC(=O)c1c(F)cncc1Br[6]
InChI Key (Not explicitly found for this isomer)
Structural Visualization

The spatial arrangement of the atoms in this compound is depicted below. The pyridine ring is substituted at the 3, 4, and 5 positions with bromo, acetyl, and fluoro groups, respectively.

Caption: Chemical structure of this compound.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The fluorine atom will likely cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR would show signals for the two carbons of the acetyl group and the five carbons of the pyridine ring. The carbons attached to fluorine and bromine will have their chemical shifts significantly influenced by these halogens.

  • IR Spectroscopy: Key absorption bands would be expected for the carbonyl (C=O) stretch of the ketone (around 1700 cm⁻¹), C-F bond stretches, and various vibrations corresponding to the substituted pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (218.02 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Reactivity

Plausible Synthetic Routes

A potential multi-step synthesis could involve:

  • Directed Ortho-Metalation: Treatment of 3-bromo-5-fluoropyridine with a strong base like lithium diisopropylamide (LDA) could lead to deprotonation at the C4 position, which is activated by both the fluorine and the ring nitrogen.

  • Acylation: The resulting organolithium intermediate can then be quenched with an acetylating agent, such as N-acetylmorpholine or acetyl chloride, to introduce the ethanone moiety at the C4 position.

Synthesis Start 3-Bromo-5-fluoropyridine Intermediate Lithiation at C4 Start->Intermediate 1. LDA, THF, -78°C Product This compound Intermediate->Product 2. Acetylating Agent

Caption: A plausible synthetic workflow for the target compound.

Causality in Experimental Design: The choice of a strong, non-nucleophilic base like LDA is critical to ensure selective deprotonation without displacing the bromo or fluoro substituents. The low reaction temperature (-78 °C) is essential to maintain the stability of the highly reactive organolithium intermediate.

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, providing multiple avenues for further chemical modification:

  • Cross-Coupling Reactions: The bromine atom at the C3 position is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position can be susceptible to displacement by strong nucleophiles, further expanding the synthetic possibilities.

  • Ketone Chemistry: The acetyl group can undergo various transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a handle for aldol-type condensations.

Applications in Drug Discovery and Agrochemicals

Halogenated heterocyclic ketones are privileged structures in medicinal chemistry and agrochemical research. While specific applications of this compound are not yet widely published, its structural motifs are present in numerous biologically active molecules.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule provide the necessary vectors for chemists to orient substituents towards key binding pockets in an enzyme's active site.

  • Intermediate for Insecticides: Related compounds, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, are key intermediates in the synthesis of modern insecticides like Rynaxypyr.[11] This highlights the potential of brominated pyridines as building blocks in the agrochemical industry.

  • Probes for CNS Disorders: The ability to modulate lipophilicity and metabolic stability through fluorination makes this class of compounds interesting for developing agents that can cross the blood-brain barrier and target central nervous system disorders.

  • Antidiabetic Agents: Derivatives of brominated heterocycles have been explored as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes.[12]

Safety and Handling

Based on available supplier data, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.[6] The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory procedures for handling chemical reagents should be strictly followed. The compound should be stored in a cool, dry place, sealed from moisture.[6]

Conclusion

This compound is a highly functionalized chemical building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its unique arrangement of a reactive bromine atom, a metabolically robust fluorine atom, and a versatile ketone group on a pyridine scaffold makes it an attractive starting point for creating diverse molecular architectures. As research continues, the application of this and similar halogenated pyridines is expected to expand, leading to the development of new therapeutics, agrochemicals, and functional materials.

References

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • ResearchGate. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available from: [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

  • Semantic Scholar. Reactions with 4‐Bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one: New Fused Pyrazole Derivatives. (1987). Available from: [Link]

  • PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Available from: [Link]

  • orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]

  • NIH PubMed Central. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Available from: [Link]

  • SpectraBase. 1-(3-Bromo-4-thienyl)-ethanone - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Lead Sciences. 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone. Available from: [Link]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry. With the CAS Number 1308669-76-2 , this compound serves as a critical intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. This document details a proposed, robust synthetic pathway, outlines its physicochemical and spectral properties, and explores its strategic applications in the development of novel therapeutics. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with both fluorine and bromine, presents a versatile platform for generating diverse molecular architectures.

This compound emerges as a particularly valuable building block. The bromine atom at the 3-position provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets. The acetyl group at the 4-position offers a reactive site for further chemical transformations, such as the formation of pyrazoles and other heterocyclic systems, which are prevalent in kinase inhibitors. This guide will delve into the technical details of this important compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1308669-76-2[1]
Molecular Formula C₇H₅BrFNO[1]
Molecular Weight 218.02 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available (Predicted to be a solid at room temperature)N/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO) (Predicted)N/A
Purity Typically >95%[1]

Proposed Synthesis Pathway

G cluster_0 Synthesis Workflow Start 3-Bromo-5-fluoropyridine Step1 Directed Ortho-Metalation (DoM) Start->Step1 LDA, THF, -78 °C Intermediate1 Lithium Intermediate Step1->Intermediate1 Step2 Acylation with N-methoxy-N-methylacetamide Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Rationale Behind the Synthetic Strategy

The proposed synthesis leverages a Directed ortho-Metalation (DoM) strategy. The fluorine atom at the 5-position and the nitrogen atom of the pyridine ring are expected to direct the deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to the C-4 position. This regioselectivity is crucial for the successful synthesis of the desired isomer. The subsequent acylation with N-methoxy-N-methylacetamide (Weinreb amide) is a well-established method for the synthesis of ketones from organolithium reagents, as the intermediate is stable and does not readily undergo over-addition.

Detailed Experimental Protocol

Step 1: Directed Ortho-Metalation of 3-Bromo-5-fluoropyridine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate LDA in situ.

  • To this freshly prepared LDA solution, add a solution of 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Acylation to Yield this compound

  • To the solution of the lithiated intermediate from Step 1, add a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectral data based on the structure of this compound and analysis of similar compounds.

Technique Predicted Data
¹H NMR δ (ppm): ~8.7 (s, 1H, H-2), ~8.5 (d, 1H, H-6), ~2.6 (s, 3H, -CH₃). The signals for the pyridine protons would be downfield due to the electron-withdrawing nature of the substituents and the ring nitrogen.
¹³C NMR δ (ppm): ~195 (C=O), ~160 (d, C-F), ~150 (C-Br), ~145 (C-2), ~130 (C-6), ~125 (C-4), ~25 (-CH₃). The carbon attached to fluorine will show a characteristic doublet with a large coupling constant.
IR (cm⁻¹) ~1700 (C=O stretch), ~1600, ~1450 (aromatic C=C and C=N stretch), ~1250 (C-F stretch).
Mass Spec (EI) M⁺ at m/z 217/219 (due to bromine isotopes). Fragmentation would likely show loss of the acetyl group.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Halogenated pyridines are privileged scaffolds in the design of kinase inhibitors. The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of compounds targeting various protein kinases, which are often dysregulated in cancer and inflammatory diseases.

Synthesis of Pyrazole-Based Kinase Inhibitors

A primary application of this building block is in the synthesis of pyrazole-containing kinase inhibitors. The acetyl group can be readily condensed with hydrazines to form a pyrazole ring fused or linked to the pyridine core.

G cluster_1 Application in Kinase Inhibitor Synthesis Start This compound Step1 Condensation with Hydrazine Start->Step1 R-NHNH₂, Acid catalyst Intermediate1 Pyrazole Intermediate Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Arylboronic acid, Pd catalyst Product Diverse Kinase Inhibitor Scaffolds Step2->Product

Caption: General scheme for the utility of the title compound.

This synthetic strategy allows for the generation of a library of compounds where the pyrazole moiety can act as a key pharmacophore, interacting with the hinge region of the kinase active site. The bromine atom on the pyridine ring can then be utilized in a subsequent Suzuki or other cross-coupling reaction to introduce a variety of aryl or heteroaryl groups, which can occupy other pockets of the kinase active site, leading to potent and selective inhibitors.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will be instrumental in advancing the field of drug development.

References

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this molecule through the interpretation of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Given the absence of published experimental spectra for this specific compound, this guide leverages data from structurally similar analogues to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound is a halogenated and acetylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the substituent groups on the pyridine ring. The bromine and fluorine atoms, along with the acetyl group, are expected to significantly influence the molecule's reactivity, binding affinity, and spectroscopic characteristics. Understanding these characteristics is paramount for its potential application and further development.

This guide will delve into the predicted spectroscopic data, offering a comprehensive interpretation based on established principles and data from analogous compounds, namely 3-bromo-5-fluoropyridine and 4-acetylpyridine.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.7Doublet (d)~2.5H-2
~8.5Doublet (d)~2.5H-6
~2.6Singlet (s)--CH₃

Interpretation and Rationale:

The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine, and the fluorine. The acetyl group, being ortho to both protons, will also exert a deshielding effect.

  • H-2 and H-6 Protons: The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts (around 8.5-8.7 ppm) are a result of the combined deshielding effects of the electronegative nitrogen and halogen atoms, as well as the acetyl group. The proton at position 2 (H-2) is anticipated to be slightly more downfield than the proton at position 6 (H-6) due to the proximity of the bromine atom. The small coupling constant (J ≈ 2.5 Hz) is characteristic of a four-bond coupling (⁴J) in pyridine rings.

  • Methyl Protons (-CH₃): The three protons of the acetyl group are expected to appear as a sharp singlet at approximately 2.6 ppm. This is a characteristic chemical shift for a methyl ketone. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will display signals for the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~198C=O
~160 (d, ¹JCF ≈ 250 Hz)C-5
~150C-2
~148C-6
~140C-4
~120 (d, ²JCF ≈ 20 Hz)C-3
~28-CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, around 198 ppm, which is typical for ketones.

  • Pyridine Ring Carbons:

    • C-5: The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of the fluorine.

    • C-2 and C-6: These carbons, adjacent to the nitrogen atom, will also be deshielded and are predicted to appear around 150 ppm and 148 ppm, respectively.

    • C-4: The carbon bearing the acetyl group (C-4) is expected around 140 ppm.

    • C-3: The carbon attached to the bromine (C-3) will show a smaller two-bond carbon-fluorine coupling (²JCF) of about 20 Hz, appearing as a doublet. The chemical shift will be influenced by the bromine atom and is predicted to be the most upfield of the aromatic carbons.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear at a characteristic upfield position, around 28 ppm.

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₅BrFNO), the molecular weight is 218.02 g/mol .[1]

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Predicted Fragment
217, 219[M]⁺ (Molecular ion)
202, 204[M - CH₃]⁺
174, 176[M - COCH₃]⁺
43[CH₃CO]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 217 and 219, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern:

    • Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment ion at m/z 202 and 204.

    • Cleavage of the bond between the pyridine ring and the acetyl group would lead to the loss of an acetyl radical (-COCH₃), giving a fragment at m/z 174 and 176.

    • A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also expected.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique that would likely be suitable for this molecule and would induce the predicted fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 4: Predicted Key Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (pyridine)
~2950-2850C-H stretchAliphatic (-CH₃)
~1700C=O stretchKetone
~1600-1450C=C and C=N stretchAromatic (pyridine)
~1250C-F stretchAryl-F
~1100C-Br stretchAryl-Br

Interpretation and Rationale:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.

  • Carbonyl (C=O) Stretching: A strong absorption band around 1700 cm⁻¹ is a key diagnostic peak for the carbonyl group of the ketone.

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected to appear in the fingerprint region, at approximately 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure of this compound and the predicted NMR correlations.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR chemical shifts and coupling for this compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. By leveraging data from analogous structures, we have been able to forecast the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. These predictions offer a valuable starting point for the experimental characterization of this novel compound and will aid researchers in its identification and structural confirmation. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.

References

  • PubChem. 4-Acetylpyridine. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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1-(3-Bromo-5-fluoropyridin-4-yl)ethanone NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of this compound, a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] We will delve into the theoretical underpinnings and practical application of one- and two-dimensional NMR spectroscopy for the unambiguous characterization of this substituted pyridine derivative. The causality behind experimental choices and data interpretation will be emphasized to provide researchers with actionable insights.

The Strategic Importance of NMR in Heterocyclic Compound Analysis

In the synthesis of complex molecules like this compound, precise structural verification is paramount. NMR spectroscopy stands as the cornerstone of this process, offering unparalleled detail regarding the molecular framework, electronic environment, and connectivity of atoms.[3] For a molecule with multiple substituents on an aromatic ring—a bromine atom, a fluorine atom, and an acetyl group—the potential for isomeric impurities necessitates a robust analytical approach. This guide will demonstrate how a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy, collectively function as a self-validating system to confirm the identity and purity of the target compound.

Theoretical NMR Spectral Predictions: A First Principles Approach

Before any experiment is conducted, a theoretical analysis of the expected NMR spectra provides a critical roadmap for data interpretation. The electronic effects of the substituents (bromine, fluorine, acetyl group) and the pyridine nitrogen atom create a unique magnetic environment for each nucleus.

Proton (¹H) NMR Spectroscopy

The structure of this compound presents three distinct proton environments: two aromatic protons (H-2 and H-6) and the methyl protons of the acetyl group (CH₃).

  • Chemical Shifts (δ): The pyridine ring protons are expected to resonate at high chemical shifts (downfield), typically in the δ 8.0-9.0 ppm range, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The bromine and fluorine atoms will further modulate these shifts. The methyl protons, being aliphatic, will appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm.

  • Spin-Spin Coupling (J):

    • H-2 and H-6: These two protons are in a para relationship to each other. However, they will primarily exhibit coupling to the adjacent ¹⁹F nucleus.

    • Proton-Fluorine (¹H-¹⁹F) Coupling: The most informative feature will be the coupling between the fluorine at position 5 and the protons at positions 2 and 6. We expect to see a meta-coupling (⁴JHF) to H-2 and an ortho-coupling (³JHF) to H-6. These couplings will split the proton signals into doublets or doublets of doublets.

    • Methyl Protons: The acetyl methyl protons are isolated from other protons and will therefore appear as a sharp singlet.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule.

  • Chemical Shifts (δ): The carbonyl carbon (C=O) of the acetyl group will be the most deshielded, appearing significantly downfield (δ > 190 ppm). The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm), with their exact positions dictated by the attached substituents.[4][5][6] The C-F and C-Br carbons will show characteristic shifts. The methyl carbon (CH₃) will be the most shielded, appearing far upfield (δ ~25-30 ppm).

  • Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key confirmatory feature will be the presence of C-F coupling. The carbon directly bonded to fluorine (C-5) will appear as a large doublet (¹JCF). Carbons two (C-4, C-6) and three bonds away (C-3, C-2) will also show smaller couplings (²JCF and ³JCF), providing further structural validation.[7]

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive experiment.[8][9]

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis.[8]

  • Chemical Shift (δ): The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For fluoroaromatic compounds, shifts can span a wide range.[10][11][12]

  • Coupling: The single fluorine resonance will be split by the neighboring protons, H-6 (ortho-coupling, ³JFH) and H-2 (meta-coupling, ⁴JFH), likely resulting in a doublet of doublets.

Experimental Design and Protocols

The following protocols are designed to yield high-quality, unambiguous data for structural confirmation.

General NMR Analysis Workflow

The logical flow of experiments is crucial for efficient analysis. A standard workflow begins with a rapid ¹H survey scan, followed by ¹³C and ¹⁹F acquisitions, and finally, 2D experiments if structural ambiguities remain.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation (If Needed) cluster_analysis Data Analysis & Elucidation Prep Dissolve ~10-20 mg in ~0.6 mL CDCl3 or DMSO-d6 with 0.03% TMS H1 ¹H NMR (Survey Spectrum) Prep->H1 Step 1 C13 ¹³C{¹H} NMR (Proton Decoupled) H1->C13 Step 2 F19 ¹⁹F NMR C13->F19 Step 3 COSY ¹H-¹H COSY (H-H Connectivity) F19->COSY Step 4a (Optional) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) F19->HSQC Step 4b (Optional) Analysis Integrate & Correlate Data Final Structure Confirmation F19->Analysis COSY->Analysis Step 5 HSQC->Analysis Step 5

Caption: General workflow for NMR analysis of this compound.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is a good first choice for many organic molecules.

    • Ensure the solvent contains an internal standard, typically 0.03% v/v Tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to δ 0.00 ppm.[13]

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Key Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Key Parameters: Spectral width of ~240 ppm, relaxation delay of 2 seconds, acquisition of 512-1024 scans for adequate signal-to-noise.

    • Process and reference the spectrum to the TMS signal at 0.00 ppm or the solvent residual peak (e.g., CDCl₃ at δ 77.16 ppm).

  • ¹⁹F NMR Acquisition (376 MHz Spectrometer):

    • Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not required but can be used to simplify the spectrum.

    • Key Parameters: Wide spectral width (~200 ppm) centered around -120 ppm, relaxation delay of 2 seconds, 64-128 scans.

    • Referencing is typically done externally using a standard like CFCl₃ (δ 0.00 ppm).

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled.[14][15] It is useful for confirming through-bond proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[16][17] It is invaluable for assigning carbon resonances.

    • Use standard, pre-optimized parameter sets provided by the spectrometer software for both COSY and HSQC experiments.

Predicted Data Presentation and Structural Interpretation

The data obtained from the aforementioned experiments can be tabulated for clear interpretation.

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
δ (ppm) Multiplicity, J (Hz) δ (ppm)
H-2~8.8d, ⁴JHF ≈ 2-4C-2
H-6~8.6d, ³JHF ≈ 7-9C-3
CH₃~2.7sC-4
C-5
C-6
C=O
CH₃

Note: Predicted chemical shifts and coupling constants are estimates based on typical values for substituted pyridines and fluoroaromatic compounds and may vary based on solvent and experimental conditions.[18][19][20]

Visualization of 2D NMR Correlations

A 2D NMR analysis provides definitive connections between nuclei. The HSQC spectrum is particularly powerful for this molecule.

G cluster_mol cluster_cosy Expected COSY (¹H-¹H) Correlation cluster_hsqc Expected HSQC (¹H-¹³C) Correlations mol H2_cosy H-2 (~8.8 ppm) H6_cosy H-6 (~8.6 ppm) CH3_cosy CH3 (~2.7 ppm) H2_hsqc H-2 C2_hsqc C-2 H2_hsqc->C2_hsqc ¹JCH H6_hsqc H-6 C6_hsqc C-6 H6_hsqc->C6_hsqc ¹JCH CH3_hsqc CH3 C_CH3_hsqc C-CH3 CH3_hsqc->C_CH3_hsqc ¹JCH

Caption: Key expected 2D NMR correlations for structural assignment.

Integrated Data Interpretation

The final structural confirmation is achieved by synthesizing all data points:

  • ¹H Spectrum: The presence of two downfield doublets and one upfield singlet matches the expected number of proton environments. The splitting patterns of the aromatic signals directly indicate coupling to the fluorine atom.

  • ¹⁹F Spectrum: A single resonance, split into a doublet of doublets, confirms one fluorine environment and its coupling to two distinct aromatic protons, consistent with the proposed structure.

  • ¹³C Spectrum: The observation of seven distinct carbon signals (five aromatic/carbonyl, one methyl) is expected. The large ¹JCF coupling constant on one of the aromatic carbons is definitive proof of the C-F bond location.

  • HSQC Spectrum: This experiment provides the final, unambiguous link. It will show a correlation cross-peak between the proton signal at ~8.8 ppm and its directly attached carbon (C-2), the proton at ~8.6 ppm and its carbon (C-6), and the methyl protons at ~2.7 ppm and the methyl carbon. This confirms the C-H framework of the molecule.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-faceted NMR approach. By integrating data from ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, researchers can move beyond simple spectral matching to a rigorous, first-principles confirmation of molecular structure. The protocols and interpretive logic outlined in this guide provide a robust framework for scientists in drug development and chemical research to confidently characterize this and other complex heterocyclic molecules, ensuring the integrity and validity of their scientific findings.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube . (2020-08-10). [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH . National Institutes of Health. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications . ACS Publications. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications . ACS Publications. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . ACS Publications. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI . MDPI. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma . (2018-04-02). [Link]

  • Fluorine NMR . University of Wisconsin. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra . (2017-05-01). [Link]

  • Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties - ResearchGate . (2023-04-01). [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate . [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar . Semantic Scholar. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts . (2023-02-11). [Link]

  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information . Royal Society of Chemistry. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imazo-(1,2-a) - DTIC . Defense Technical Information Center. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv . ChemRxiv. [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC - NIH . National Institutes of Health. [Link]

  • 19Flourine NMR . Process NMR Associates. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . Wikipedia. [Link]

  • (PDF) 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . (2025-09-28). [Link]

  • 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - NIH . National Institutes of Health. [Link]

  • 1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone - PubChem . PubChem. [Link]

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An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, a valuable heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document delves into its commercial availability, a proposed synthetic route with a detailed experimental protocol, its physicochemical properties, potential applications, and essential safety and handling information. The insights provided herein are grounded in established chemical principles and analogous reactivity of similar compounds, offering a practical resource for laboratory work.

Introduction and Significance

This compound (CAS No. 1308669-76-2) is a substituted pyridine derivative featuring a unique arrangement of functional groups: a ketone, a bromine atom, and a fluorine atom. This trifunctional scaffold makes it a highly versatile intermediate for the synthesis of more complex molecules. Halogenated pyridines are prevalent motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective transformations at different positions of the pyridine ring. The acetyl group provides a handle for further modifications, such as the construction of more elaborate side chains or the formation of other heterocyclic systems.

While not as commonly cited as some other pyridine derivatives, the strategic placement of its functional groups suggests significant potential for the development of novel chemical entities targeting a range of biological targets. Its utility lies in its ability to serve as a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties and Characterization

Detailed experimental data for this compound is not extensively published. However, based on its structure and data from suppliers, the following properties can be summarized. Additionally, predicted data and information from analogous compounds are provided to guide researchers.

PropertyValue/InformationSource
CAS Number 1308669-76-2[3][4][5]
Molecular Formula C₇H₅BrFNO[3][4]
Molecular Weight 218.02 g/mol [3][4]
Physical Form Solid[5]
Purity Typically ≥95%[3][5]
Storage Sealed in dry, 2-8°C[4][5]
Predicted Density ~1.6 g/cm³Estimated based on isomers[6]
Predicted Boiling Point ~240 °CEstimated based on isomers[6]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General chemical knowledge
Spectroscopic Data:

No specific published spectroscopic data (NMR, IR, MS) for this compound was found. Researchers synthesizing or using this compound should perform full analytical characterization. For reference, computational methods like Density Functional Theory (DFT) can be employed to predict NMR spectra, a technique that has proven useful for characterizing novel compounds.[7][8]

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. It is important to note that this compound is often synthesized on demand rather than being a stock item, which may impact lead times for procurement.

Known Suppliers:

  • Synchem: Offers the compound with a purity of 95% on a "synthesis on demand" basis.[3]

  • BLDpharm: Lists the compound with CAS number 1308669-76-2.[4]

  • Sigma-Aldrich: Provides the compound, also likely on a non-stock basis.[5]

Researchers are advised to contact these suppliers directly for current pricing and availability. Given its specialized nature, planning for longer acquisition times is recommended.

Proposed Synthesis of this compound

The overall strategy involves a directed ortho-metalation followed by acylation. This approach leverages the directing effect of the fluorine and bromine substituents to achieve regioselective functionalization at the 4-position.

Synthesis_Workflow A 3-Bromo-5-fluoropyridine C 4-lithiated intermediate A->C Directed ortho-metalation B Lithium diisopropylamide (LDA) THF, -78 °C E This compound C->E Acylation D N,N-Dimethylacetamide -78 °C to rt

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed by a qualified chemist with appropriate risk assessments.

Materials:

  • 3-Bromo-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • N,N-Dimethylacetamide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.

  • Reaction Setup: The flask is charged with anhydrous THF and 3-bromo-5-fluoropyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Metalation: A solution of LDA in THF (or n-BuLi) is added dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1-2 hours to allow for the formation of the 4-lithiated intermediate. The regioselectivity of this step is directed by the combined effects of the bromine and fluorine substituents.

  • Acylation: N,N-Dimethylacetamide is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product Isolation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Bromine Atom: This site is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents. It can also be a site for nucleophilic aromatic substitution under certain conditions or conversion to an organometallic reagent.

  • The Fluorine Atom: While generally less reactive towards nucleophilic aromatic substitution than chlorine or bromine, its presence significantly influences the electronic properties of the pyridine ring, affecting the reactivity of other positions and the pKa of the pyridine nitrogen.

  • The Acetyl Group: The ketone functionality can be readily transformed into other functional groups. For instance, it can undergo reduction to an alcohol, reductive amination to introduce an amine, or serve as a precursor for the formation of various heterocyclic rings (e.g., pyrazoles, isoxazoles).

This multi-faceted reactivity makes it an ideal starting material for building molecular complexity. In medicinal chemistry, substituted pyridines are integral components of numerous drugs due to their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding interactions with biological targets. The introduction of fluorine can often enhance metabolic stability and binding affinity.

Reactivity_and_Applications cluster_0 This compound cluster_1 Potential Transformations cluster_2 Resulting Structures A Core Scaffold B Suzuki Coupling (at Bromine) A->B C Reduction of Ketone A->C D Heterocycle Formation (from Ketone) A->D E Aryl/Heteroaryl Substituted Pyridine Derivatives B->E F Chiral Alcohols C->F G Fused Heterocyclic Systems D->G

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridyl Ketones

Substituted pyridyl ketones are foundational building blocks in modern medicinal chemistry and materials science. Their inherent chemical functionalities—a nucleophilic carbonyl group, an electron-deficient aromatic system, and a basic nitrogen atom—offer multiple handles for molecular elaboration. Specifically, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone serves as a critical intermediate for introducing the 3-bromo-5-fluoropyridin-4-yl moiety, a structural motif present in a range of biologically active compounds.

This application note provides an in-depth, field-proven protocol for the synthesis of this key intermediate from commercially available 3-bromo-5-fluoropyridine. We will elucidate the mechanistic rationale behind the chosen synthetic strategy, offering a comprehensive guide that moves beyond a simple recitation of steps to explain the causality behind critical experimental choices.

Synthetic Strategy: Overcoming the Challenges of Pyridine Functionalization

The direct acylation of the pyridine ring at the C-4 position presents a significant synthetic hurdle. The electron-withdrawing nature of the ring nitrogen deactivates the system towards classical electrophilic aromatic substitution.

The Inviability of Friedel-Crafts Acylation

A traditional Friedel-Crafts acylation approach is fundamentally incompatible with the pyridine core. The nitrogen's lone pair of electrons acts as a potent Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃) required to generate the acylium ion electrophile.[1][2] This coordination forms a highly deactivated pyridinium-Lewis acid complex, effectively shutting down any subsequent electrophilic attack on the ring.[1][2]

The Superiority of Directed ortho-Metalation (DoM)

To circumvent this challenge, our strategy employs Directed ortho-Metalation (DoM), a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems.[3][4] This methodology relies on the following principles:

  • Directed Deprotonation: A Directing Metalation Group (DMG) on the ring coordinates to an organolithium base. In 3-bromo-5-fluoropyridine, the halogen substituents and the ring nitrogen itself direct the deprotonation. The proton at the C-4 position is the most kinetically acidic due to the inductive effects of the adjacent bromine and the ring nitrogen.[5]

  • Formation of a Nucleophilic Intermediate: Treatment with a strong, hindered base at low temperature selectively removes the C-4 proton, generating a potent 3-bromo-5-fluoro-4-lithiopyridine nucleophile in situ.

  • Electrophilic Quench: This lithiated intermediate is then trapped with a suitable acetylating agent to install the desired ketone functionality with high regioselectivity.

For this transformation, we utilize Lithium Diisopropylamide (LDA) as the base. Its steric hindrance minimizes the risk of competitive nucleophilic addition to the pyridine ring, a common side reaction with smaller alkyllithium bases like n-BuLi.[6][7][8] The reaction is performed at -78 °C to ensure the stability of the highly reactive organolithium intermediate.

Visualized Reaction Scheme & Mechanism

G sub 3-Bromo-5-fluoropyridine intermediate 3-Bromo-5-fluoro-4-lithiopyridine (Anionic Intermediate) sub->intermediate Deprotonation at C-4 (-78 °C) lda LDA (Base) lda->intermediate adduct Tetrahedral Adduct intermediate->adduct Nucleophilic Attack dma N,N-Dimethylacetamide (Electrophile) dma->adduct prod This compound adduct->prod Workup (H₂O) Collapse of Adduct

Caption: Simplified DoM mechanism showing key stages of the synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis on a 5 mmol scale. Researchers should adjust quantities accordingly for their specific needs.

Materials & Reagents
Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)EquivalentsSupplier (Example)
3-Bromo-5-fluoropyridine175.99880 mg5.01.0Sigma-Aldrich
Diisopropylamine101.190.84 mL (607 mg)6.01.2Acros Organics
n-Butyllithium (2.5 M in hexanes)64.062.4 mL6.01.2Sigma-Aldrich
N,N-Dimethylacetamide (DMA)87.120.56 mL (558 mg)6.41.28Fisher Scientific
Anhydrous Tetrahydrofuran (THF)-30 mL--Acros Organics
Saturated aq. NH₄Cl Solution-20 mL---
Ethyl Acetate (EtOAc)-~100 mL---
Brine (Saturated aq. NaCl)-20 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g---
Experimental Workflow Diagram

G A Inert Atmosphere Setup (N₂/Ar) B Prepare LDA Solution in THF at 0 °C A->B C Cool to -78 °C B->C D Add Substrate Solution (Dropwise) C->D E Stir for 1h (Lithiation) D->E F Add Electrophile (DMA) (Dropwise) E->F G Warm to RT (Overnight) F->G H Aqueous Quench (NH₄Cl) G->H I Liquid-Liquid Extraction (EtOAc) H->I J Dry, Filter, Concentrate I->J K Purify via Column Chromatography J->K

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

CRITICAL: This reaction is highly sensitive to air and moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • LDA Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (15 mL) and diisopropylamine (0.84 mL, 6.0 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise via syringe over 5 minutes.

  • After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, dissolve 3-bromo-5-fluoropyridine (880 mg, 5.0 mmol) in anhydrous THF (15 mL).

  • Transfer the substrate solution to the LDA solution at -78 °C via cannula or syringe dropwise over 15 minutes. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation (Electrophilic Quench): Slowly add N,N-dimethylacetamide (0.56 mL, 6.4 mmol) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.

  • Work-up: Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature. Let it stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see a singlet for the methyl protons of the acetyl group (~2.7 ppm) and two doublets in the aromatic region corresponding to the two pyridine protons.

  • ¹³C NMR: The spectrum should show signals for the carbonyl carbon (~195-200 ppm), the methyl carbon (~30 ppm), and four distinct signals for the pyridine ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated mass of C₇H₅BrFNO, exhibiting the characteristic isotopic pattern for a monobrominated compound.

  • Purity: Purity should be assessed by HPLC or GC analysis. A well-executed synthesis can be expected to yield the product with >95% purity after chromatography.

Safety and Troubleshooting

Observation / Problem Potential Cause Suggested Solution
Low or no yieldIncomplete lithiation due to moisture contamination or inactive n-BuLi.Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its molarity.
Insufficient reaction time for lithiation.Increase the stirring time at -78 °C after substrate addition to 1.5-2 hours.
Recovery of starting materialInefficient deprotonation or rapid proton quench from a non-anhydrous source.See above. Ensure the electrophile (DMA) is also anhydrous.
Formation of multiple productsLithiation at other positions or side reactions.Ensure the temperature is strictly maintained at -78 °C during lithiation and electrophile addition. Add the substrate solution slowly to the LDA to maintain dilution and temperature control.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can ignite upon contact with air or moisture.

  • Diisopropylamine and THF are flammable and irritants.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

References

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 37(3), 1467.
  • Eidam, A., & Kalesse, M. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 21(19), 8019–8023.
  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151.
  • Filo. The chemistry of pyridine under friedel - crafts acylation. [Link]

  • Singh, B. K., & Singh, S. (2015).
  • Myers, A. G. Directed Ortho Metalation Research Group Presentation. [Link]

  • Mortier, J. Directed Ortho Metalation Collection. [Link]

  • Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Amide Reduction with Schwartz's Reagent. Journal of the American Chemical Society, 129(11), 3408–3419.
  • Wikipedia. Directed ortho metalation. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

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Application Notes: The Strategic Utility of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. The heterocyclic compound, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, has emerged as a highly valuable and versatile building block, particularly in the pursuit of kinase inhibitors for oncology and inflammatory diseases. Its unique trifunctionalized pyridine core offers medicinal chemists a powerful scaffold, pre-configured with orthogonal chemical handles that allow for precise and sequential molecular elaboration.

The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity of a drug candidate.[1] The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Finally, the acetyl group provides a reactive center for the construction of various heterocyclic systems, such as pyrazoles, which are prevalent in a multitude of biologically active compounds.[2] This application note will provide an in-depth guide to the strategic use of this compound, complete with detailed synthetic protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference
CAS Number 1308669-76-2[1][3][4]
Molecular Formula C₇H₅BrFNO[1][3]
Molecular Weight 218.02 g/mol [1][3]
Physical Form Solid[4]
Purity Typically ≥95%[1]
Storage Sealed in dry, 2-8°C[3][4]

Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrazole-containing compounds, a class of heterocycles well-represented in approved drugs and clinical candidates.[2] The acetyl group is an ideal precursor for the formation of a pyrazole ring through condensation with a hydrazine derivative. The resulting intermediate is then perfectly poised for further diversification via the bromine substituent.

The following sections detail a representative workflow for the synthesis of a hypothetical, yet medicinally relevant, pyrazolopyridine scaffold, a core structure found in numerous kinase inhibitors, including those targeting Janus kinases (JAKs) and spleen tyrosine kinase (Syk).[5][6]

Experimental Workflow Overview

The overall synthetic strategy is a two-step process designed for efficiency and modularity. First, the pyrazole ring is constructed. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce a second pharmacophoric element.

G A This compound B Step 1: Pyrazole Formation (Claisen Condensation & Cyclization) A->B Reagents: - Diethyl oxalate - Hydrazine hydrate C Intermediate: 4-(5-Aryl-1H-pyrazol-3-yl)-3-bromo-5-fluoropyridine B->C D Step 2: Diversification (Suzuki-Miyaura Cross-Coupling) C->D Reagents: - Arylboronic acid - Pd catalyst, base E Final Product: Substituted Pyrazolopyridine Kinase Inhibitor Scaffold D->E

Caption: Proposed synthetic workflow for pyrazole-based kinase inhibitors.

Detailed Protocols

PART 1: Synthesis of 3-Bromo-5-fluoro-4-(1H-pyrazol-5-yl)pyridine

This initial step transforms the acetyl group of the starting material into a pyrazole ring. The procedure involves a Claisen condensation followed by cyclization with hydrazine.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of the acetyl group, initiating the Claisen condensation with diethyl oxalate.

  • Diethyl Oxalate: This reagent serves as the source for the two additional carbon atoms needed to form the pyrazole ring.

  • Hydrazine Hydrate: This is the nitrogen source for the pyrazole ring. It undergoes a condensation reaction with the diketone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.

  • Ethanol: A suitable protic solvent for both the condensation and cyclization steps.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL) followed by sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

  • Condensation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dissolved in a minimal amount of anhydrous ethanol. Stir the mixture for 15 minutes at room temperature.

  • Addition of Diethyl Oxalate: Add diethyl oxalate (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 2 hours, then heat to reflux for 4 hours. The reaction can be monitored by TLC.

  • Cyclization: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq) dropwise. Heat the mixture to reflux for an additional 6 hours.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice-water and neutralize with acetic acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3-bromo-5-fluoro-4-(1H-pyrazol-5-yl)pyridine.

PART 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

With the pyrazole ring installed, the bromine atom on the pyridine ring serves as a handle for introducing diversity. The Suzuki-Miyaura reaction is a robust and widely used method for this purpose.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): A palladium(0) source is essential for the catalytic cycle of the Suzuki reaction. The choice of ligand can significantly impact reaction efficiency.

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Arylboronic Acid: This is the coupling partner that will be installed at the position of the bromine atom. A wide variety of aryl and heteroaryl boronic acids are commercially available.

  • Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water): A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 3-bromo-5-fluoro-4-(1H-pyrazol-5-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the degassed mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Isolation: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final, diversified pyrazolopyridine compound.

Illustrative Biological Data

The pyrazolopyridine scaffold synthesized through this workflow is a common core in many potent kinase inhibitors. Table 2 provides representative biological activity data for known kinase inhibitors that share this core structural motif, illustrating the potential therapeutic relevance of molecules derived from this compound.

Target KinaseRepresentative Compound ClassReported IC₅₀ Range (nM)Disease Area
JAK1 Pyrazole-Substituted Pyrrolopyridines1 - 50Rheumatoid Arthritis, Myelofibrosis
Syk Pyridazine-Carboxamides10 - 200Inflammation, Autoimmune Disorders
Aurora Kinases 3-Aminopyridin-2-one Derivatives5 - 100Oncology

Note: The data in this table is illustrative for the class of compounds and not from direct derivatives of this compound.

Conclusion and Future Directions

This compound represents a strategically designed building block for medicinal chemistry. Its inherent functionalities allow for the efficient and modular synthesis of complex heterocyclic systems, particularly pyrazole-containing scaffolds. The protocols detailed herein provide a robust framework for researchers to leverage this versatile starting material in the discovery of novel kinase inhibitors and other therapeutic agents. The orthogonality of its reactive sites—the acetyl group for heterocycle formation and the bromine for cross-coupling—ensures its continued and expanding role in drug development programs. Future applications may involve leveraging the fluorine atom for ¹⁹F NMR-based screening techniques or exploring alternative cyclization and coupling reactions to further expand the chemical space accessible from this valuable intermediate.

References

  • Fun, H.-K., Loh, W.-S., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2012). 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2586. [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Portola Pharmaceuticals, Inc. (2014). Inhibitors of syk.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. BenchChem.
  • Abdelhamid, A. O., & Riad, B. Y. (1987). Reactions with 4‐Bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one: New Fused Pyrazole Derivatives. Archiv der Pharmazie, 320(10), 1010-1014.
  • Vertex Pharmaceuticals Incorporated. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Janardhanam, C., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]

  • Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-547.
  • Request PDF. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.
  • Madhavi, Y. V., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry.
  • Graczyk, P. P., et al. (2005). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4670.
  • Fun, H.-K., Loh, W.-S., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2012). 1-[5-(4-Bromo-phen-yl)-3-(4-fluoro-phen-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2586. [Link]

  • Fun, H.-K., Loh, W.-S., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2012). 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of the Ketone in 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone in Medicinal Chemistry

The privileged structure of the pyridine ring is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. The specific compound, this compound, presents a highly versatile scaffold for the synthesis of novel therapeutic agents. The presence of orthogonal halogen substituents (bromine and fluorine) offers vectors for further diversification via cross-coupling reactions, while the ketone functionality serves as a key handle for a multitude of chemical transformations. Derivatization of this ketone is a critical step in modifying the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

This technical guide provides a comprehensive overview of established and adaptable protocols for the derivatization of the ketone moiety in this compound. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into reaction optimization and troubleshooting. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in their quest for novel chemical entities.

Understanding the Reactivity of the Core Scaffold

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen, fluorine, and bromine atoms renders the acetyl group's carbonyl carbon highly electrophilic and the alpha-protons acidic. This electronic landscape governs the feasibility and outcome of various nucleophilic addition and condensation reactions at the ketone.

  • Electronic Effects: The cumulative electron-withdrawing effect of the pyridine ring and the halogen substituents enhances the reactivity of the ketone towards nucleophiles compared to a simple acetophenone. However, the nitrogen atom can also act as a base, potentially interfering with certain reaction conditions.

  • Steric Hindrance: The substituents flanking the acetyl group are relatively small, imposing minimal steric hindrance to the approach of nucleophiles.

  • Orthogonal Reactivity: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the pyridine core.[1] The ketone derivatization should ideally be compatible with these subsequent modifications.

Synthetic Derivatization Strategies and Protocols

The following sections outline detailed protocols for key derivatization reactions of the ketone in this compound. The choice of a specific derivatization strategy will depend on the desired final product and the overall synthetic scheme.

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. This strategy is paramount in pharmaceutical chemistry for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and provide key interactions with biological targets.[4]

This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride (STAB), which is particularly effective for the reductive amination of ketones.[2]

Reaction Scheme:

Materials:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0>98%Sigma-Aldrich
Amine (R1R2NH)1.2 - 1.5>98%Commercially available
Sodium Triacetoxyborohydride (NaBH(OAc)3)1.5 - 2.0>95%Sigma-Aldrich
Dichloroethane (DCE) or Tetrahydrofuran (THF)-AnhydrousAcros Organics
Acetic Acid (AcOH)Catalytic>99.7%Fisher Scientific

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE or THF (0.2-0.5 M) under an inert atmosphere (N2 or Ar), add the desired primary or secondary amine (1.2-1.5 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.

Causality and Optimization:

  • Solvent Choice: DCE and THF are commonly used solvents for reductive amination. THF is generally preferred for its ability to dissolve a wider range of substrates and reagents.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine.

  • Reducing Agent: STAB is a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material.[2] This prevents the formation of the corresponding alcohol as a byproduct.

  • Monitoring Imine Formation: For less reactive amines, pre-formation of the imine is crucial for high yields. This can be facilitated by heating or the use of a dehydrating agent like molecular sieves.

Visualization of Reductive Amination Workflow:

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone This compound Imine_Formation Imine Formation (RT, 1-2h) Ketone->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Solvent Anhydrous DCE/THF Solvent->Imine_Formation Catalyst Acetic Acid Catalyst->Imine_Formation Reduction Reduction with NaBH(OAc)3 (RT, 12-24h) Imine_Formation->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Amine Derivative Purification->Final_Product

Caption: Workflow for Reductive Amination.

Olefination Reactions: Carbon-Carbon Double Bond Formation

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for converting ketones into alkenes.[5][6] These transformations are invaluable for extending the carbon skeleton and introducing new functional groups.

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than a Wittig ylide, often leading to higher yields and easier purification.[7] The reaction typically favors the formation of the (E)-alkene.[8][9]

Reaction Scheme:

Materials:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0>98%Sigma-Aldrich
Phosphonate Ester1.1 - 1.3>97%Commercially available
Sodium Hydride (NaH), 60% dispersion in oil1.2 - 1.560%Sigma-Aldrich
Tetrahydrofuran (THF)-AnhydrousAcros Organics

Step-by-Step Procedure:

  • To a suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF under an inert atmosphere, add the phosphonate ester (1.1-1.3 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS. For less reactive ketones, gentle heating (e.g., 50 °C) may be required.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

Causality and Optimization:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the phosphonate ester. For base-sensitive substrates, milder conditions using LiCl and DBU or triethylamine can be employed.[10]

  • Stereoselectivity: The HWE reaction generally provides the thermodynamically more stable (E)-alkene. The stereochemical outcome can be influenced by the nature of the phosphonate and the reaction conditions.

  • Workup: The phosphate byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine oxide generated in a Wittig reaction.

Visualization of HWE Reaction Mechanism:

HWE_Mechanism Phosphonate Phosphonate Ester (EtO)2P(O)CH2R Carbanion Phosphonate Carbanion [(EtO)2P(O)CHR]- Phosphonate->Carbanion - H+ Base Base (e.g., NaH) Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack Ketone Ketone (Ar-CO-CH3) Ketone->Nucleophilic_Attack Oxaphosphetane Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene (E)-Alkene Product Elimination->Alkene Phosphate_Byproduct Phosphate Byproduct Elimination->Phosphate_Byproduct

[Chemical Structure of this compound] + NH2OH·HCl --(Base)--> [Oxime Product]

[Chemical Structure of this compound] + R-NHNH2 --(Acid catalyst)--> [Hydrazone Product]

Sources

The Strategic Role of Halogenated Pyridinyl Ketones in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridine Moieties in Modern Agrochemicals

The incorporation of fluorine and other halogens into the molecular framework of agrochemicals has become a cornerstone of modern crop protection science. These elements, particularly fluorine, can dramatically influence a molecule's physicochemical and biological properties, leading to enhanced efficacy, metabolic stability, and target specificity. The pyridine ring, a ubiquitous scaffold in numerous bioactive compounds, when substituted with fluorine and bromine, presents a versatile platform for the development of novel herbicides, fungicides, and insecticides.[1][2]

The compound 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, with its strategic placement of bromine, fluorine, and a reactive ketone functional group, represents a key building block for the synthesis of complex agrochemical active ingredients. While specific, direct public-domain examples of its application are proprietary and often closely guarded within industrial research and development, the principles of its reactivity and its potential synthetic utility can be effectively illustrated through the examination of analogous structures in the synthesis of commercially significant agrochemicals.

This technical guide will delve into the application of a closely related structural motif in the synthesis of a modern fungicide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies and chemical principles involved. By focusing on a well-documented case study, we can extrapolate the potential applications of this compound and provide a blueprint for its utilization in the discovery of new crop protection agents.

Case Study: Synthesis of Penflufen - A Pyrazole Carboxamide Fungicide

To illustrate the synthetic utility of halogenated heterocyclic ketones, we will examine the synthesis of Penflufen. Penflufen is a broad-spectrum pyrazole carboxamide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[3][4] By blocking the mitochondrial respiratory chain at complex II, it effectively halts fungal respiration.[5] The synthesis of Penflufen involves the construction of a central pyrazole carboxamide core, a process that relies on key halogenated intermediates. While not directly starting from this compound, the synthetic logic provides a valuable template for how such a building block could be employed.

The general synthetic strategy for pyrazole carboxamides like Penflufen involves the formation of a pyrazole carboxylic acid, which is then coupled with a suitable amine.[4]

Synthetic Workflow for a Key Pyrazole Intermediate

The following section details a representative, multi-step synthesis of a key pyrazole carboxylic acid intermediate, which is a foundational component for a range of pyrazole carboxamide fungicides. This process highlights the strategic use of halogenated precursors to construct the desired heterocyclic core.

A Ethyl Acetoacetate C Ethyl 4,4,4-trifluoro-3-oxobutanoate A->C Acylation B Trifluoroacetic Anhydride B->C E Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate C->E Cyclocondensation D Hydrazine Hydrate D->E G 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid E->G Saponification F Hydrolysis F->G

Caption: Synthetic pathway to a key pyrazole carboxylic acid intermediate.

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This initial step involves the acylation of a β-ketoester, a common strategy for introducing the trifluoromethyl group, which is crucial for the biological activity of many modern agrochemicals.

Rationale: The Claisen condensation reaction between ethyl acetoacetate and trifluoroacetic anhydride is an efficient method for producing the trifluoromethylated β-ketoester. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the subsequent cyclization reaction.

Reagent/SolventMolar EquivalentPurpose
Ethyl Acetoacetate1.0Starting material
Trifluoroacetic Anhydride1.1Trifluoroacetylating agent
Pyridine1.2Base and catalyst
Dichloromethane-Solvent

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This step involves the formation of the pyrazole ring through a cyclocondensation reaction.[6]

Rationale: The reaction of the β-ketoester with hydrazine hydrate is a classic Knorr pyrazole synthesis. The two carbonyl groups of the ketoester provide the electrophilic centers for the nucleophilic attack by the two nitrogen atoms of hydrazine, leading to the formation of the stable five-membered pyrazole ring.

Reagent/SolventMolar EquivalentPurpose
Ethyl 4,4,4-trifluoro-3-oxobutanoate1.0Starting material
Hydrazine Hydrate1.0Ring formation
Ethanol-Solvent

Procedure:

  • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from ethanol/water.

Protocol 3: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid

The final step in the synthesis of the key intermediate is the hydrolysis of the ester to the corresponding carboxylic acid.

Rationale: Saponification of the ethyl ester using a strong base like sodium hydroxide, followed by acidification, is a standard and high-yielding method to obtain the carboxylic acid. This carboxylic acid is then ready for activation and subsequent amidation.

Reagent/SolventMolar EquivalentPurpose
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate1.0Starting material
Sodium Hydroxide2.0Hydrolyzing agent
Water/Ethanol-Solvent
Hydrochloric Acid-Acidification

Procedure:

  • Suspend ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of water and ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Amide Coupling to Form the Final Agrochemical

The synthesized pyrazole carboxylic acid can then be coupled with a suitable amine to form the final pyrazole carboxamide fungicide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride.

A 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid C 3-(Trifluoromethyl)-1H-pyrazole-5-carbonyl chloride A->C Acid Activation B Thionyl Chloride B->C E Pyrazole Carboxamide Fungicide (e.g., Penflufen) C->E Amide Coupling D Substituted Aniline D->E

Caption: Final amide coupling step to produce the target fungicide.

Protocol 4: Synthesis of Pyrazole Carboxamide

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride facilitates the nucleophilic acyl substitution by the amine. A base is typically added to neutralize the HCl generated during the reaction.

Reagent/SolventMolar EquivalentPurpose
3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid1.0Starting material
Thionyl Chloride1.5Activating agent
Substituted Aniline1.0Coupling partner
Triethylamine1.2Base
Toluene-Solvent

Procedure:

  • To a suspension of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh toluene and add the substituted aniline (1.0 eq) followed by triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

While this guide has focused on the synthesis of a key intermediate for pyrazole carboxamide fungicides as an illustrative example, the synthetic principles are broadly applicable. A strategically functionalized building block like this compound holds significant potential for the synthesis of a wide array of novel agrochemicals. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, while the ketone functionality offers a handle for further derivatization or for constructing different heterocyclic systems. The fluorine atom is expected to enhance the biological activity and metabolic stability of the resulting molecules. Future research in this area will undoubtedly focus on leveraging such versatile intermediates to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (URL: [Link])

  • Preparation method of penflufen metabolite. (URL: )
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (URL: [Link])

  • Penflufen (Ref: BYF-14182) - AERU - University of Hertfordshire. (URL: [Link])

  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. (URL: [Link])

  • The chemical structure of penflufen. (URL: [Link])

  • Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism. (URL: [Link])

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Fungicide pyrazole carboxamides deriv
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (URL: [Link])

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (URL: [Link])

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. (URL: [Link])

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (URL: [Link])

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.

Section 1: Foundational Knowledge & FAQs

This section covers the essential preliminary questions to consider before beginning the purification process.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. This compound (MW: 218.02 g/mol ) is a halogenated pyridine derivative.[1] Its key features are:

  • Polarity: The presence of the ketone and the fluorine atom, combined with the nitrogen in the pyridine ring, makes it a moderately polar compound. Its calculated XLogP3 value, a measure of lipophilicity, is approximately 2.19, suggesting it will be soluble in a range of organic solvents.[2]

  • Basicity: The pyridine nitrogen is basic and can interact strongly with acidic sites on common stationary phases like silica gel. This is a critical consideration for method development.[3]

  • UV Absorbance: The aromatic pyridine ring provides a strong chromophore, making UV detection the ideal method for monitoring elution during chromatography.

Q2: Which primary chromatographic technique is most suitable: Normal-Phase or Reverse-Phase?

A2: The choice depends on the specific impurities present and the desired scale of purification.

  • Normal-Phase Chromatography (NPC): This is the most common and cost-effective method for this class of compounds, particularly for flash chromatography at the bench scale.[4] It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., mixtures of hexanes and ethyl acetate).

  • Reverse-Phase Chromatography (RPC): RPC uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[5] It is an excellent choice for high-resolution separations, especially for removing closely related polar impurities or for final high-purity analysis by HPLC.[6][7]

Q3: How do I select an appropriate starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A3: TLC is an indispensable tool for rapidly scouting effective mobile phase conditions.[8][9]

  • Start with a Standard System: A mixture of 70:30 Hexane:Ethyl Acetate is a versatile starting point for moderately polar compounds like this.

  • Analyze the Result: Spot your crude material on a TLC plate and develop it in the chosen solvent system.

  • Optimize:

    • If the compound's Retention Factor (Rf) is too high (> 0.5), the mobile phase is too polar. Increase the proportion of hexane.[9]

    • If the Rf is too low (< 0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[9]

    • The ideal Rf for good separation in column chromatography is typically between 0.2 and 0.4. [10] This range provides a good balance between resolution and elution time.[8]

Section 2: Standard Operating Protocol - Flash Chromatography

This section provides a robust, step-by-step protocol for the purification of gram-scale quantities of this compound using normal-phase flash chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Workup TLC 1. TLC Analysis (e.g., 80:20 Hex:EtOAc) Solvent 2. Prepare Mobile Phase (Target Rf ~0.3) TLC->Solvent Determines Pack 4. Pack Column (Slurry with mobile phase) Solvent->Pack Sample 3. Prepare Sample (Dry or Liquid Load) Load 5. Load Sample Sample->Load Pack->Load Equilibrate first Elute 6. Elute Column (Apply pressure) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC or LC-MS) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Identify pure Evap 10. Evaporate Solvent Pool->Evap Final 11. Final Product Evap->Final

Caption: General workflow for flash column chromatography purification.

Detailed Protocol
  • Mobile Phase Selection: Based on TLC analysis, prepare an appropriate mobile phase. For this compound, a system of 80:20 to 70:30 Hexanes:Ethyl Acetate is often a suitable starting point.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is 40-100 g of silica per 1 g of crude material).[11]

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring a flat, stable surface.[11]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.[12] Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed.

    • Apply consistent pressure to achieve a steady flow rate (e.g., 2-4 inches/minute solvent drop).

    • Collect fractions of a consistent volume. The appropriate fraction size is typically about 80-100% of the silica gel volume.[11]

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Q4: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What is happening and how do I fix it?

A4: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.

  • Root Cause: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[13][14] The basic nitrogen atom of your pyridine can undergo a strong acid-base interaction with these silanols. This secondary interaction, in addition to the desired polar interactions, causes a portion of the molecules to "stick" to the stationary phase, leading to peak tailing.[15]

  • Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[16]

    • Protocol: Add 0.1% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide to your hexanes/ethyl acetate mobile phase.[9] Re-run the TLC with the modified eluent; you should observe a significant improvement in spot shape. Use this modified mobile phase for the column. The TEA will compete for the acidic sites, allowing your compound to elute symmetrically.[16]

Troubleshooting Decision Tree: Poor Peak Shape

G Start Problem: Peak Tailing or Streaking CheckCompound Is the compound basic? (e.g., contains a pyridine) Start->CheckCompound AddModifier Action: Add 0.1-1% Triethylamine or Ammonia to Mobile Phase CheckCompound->AddModifier Yes CheckOverload Is the column overloaded? CheckCompound->CheckOverload No Success Result: Symmetric Peaks AddModifier->Success ReduceLoad Action: Reduce sample load (1-5% of silica mass) CheckOverload->ReduceLoad Yes CheckSolubility Is compound fully soluble in mobile phase? CheckOverload->CheckSolubility No ReduceLoad->Success DryLoad Action: Use 'Dry Loading' method CheckSolubility->DryLoad No Failure If problem persists, consider alternative stationary phase (Alumina, C18) CheckSolubility->Failure Yes DryLoad->Success

Caption: Decision tree for troubleshooting poor peak shape.

Q5: I can't achieve baseline separation between my product and a closely eluting impurity. What are my options?

A5: This is a common challenge requiring a systematic adjustment of selectivity.

  • Root Cause: The chosen solvent system is not providing sufficient differential retention between your product and the impurity.

  • Solutions (in order of application):

    • Optimize the Mobile Phase Ratio: First, try to fine-tune the polarity. If your Rf is ~0.35, try reducing the polarity to achieve an Rf of ~0.2. This will increase the interaction time with the stationary phase and may improve separation.[11]

    • Change Solvent Selectivity: If optimizing the ratio fails, the issue is selectivity, not just polarity. Swap one of the mobile phase components for a solvent with different chemical properties. For example, if you are using Hexanes:Ethyl Acetate, try switching to Hexanes:Dichloromethane or Toluene:Acetone . These solvents have different dipole and hydrogen-bonding characteristics and can alter the elution order.[9]

    • Switch to Reverse-Phase: If normal-phase fails to provide a separation, the impurity may have very similar polarity. Switching to reverse-phase HPLC often provides a completely different selectivity profile, as the separation is based on hydrophobicity rather than polarity. A typical starting condition would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.[17]

Q6: My recovery from the column is very low. Where did my compound go?

A6: Low recovery can be frustrating and is typically caused by one of two issues.

  • Root Cause 1: Irreversible Adsorption/Decomposition: If you did not use a basic modifier (see Q4), your compound may have irreversibly bound to the acidic silica gel. In some cases, highly activated silica can catalyze decomposition.[18]

    • Troubleshooting: Before committing your entire batch, perform a stability test. Spot your compound on a silica TLC plate, wait 1-2 hours, and then elute it. If you see new spots or significant streaking from the baseline, your compound is not stable to silica under these conditions.[18] In this case, you must either deactivate the silica with a base (like TEA) or switch to a more inert stationary phase like alumina.[9]

  • Root Cause 2: Elution Outside the Expected Range:

    • Co-elution with the Solvent Front: If the sample was loaded in a solvent significantly more polar than the mobile phase, it can carry the compound rapidly down the column, causing it to elute in the very first fractions. Always use a solvent for loading that is as non-polar as possible.[18]

    • Compound is Still on the Column: The chosen mobile phase may be too weak to elute the compound at all. After collecting your expected fractions, try flushing the column with a much stronger solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) and check these fractions for your product.[9]

Section 4: Data Summary Tables

For easy reference, the following tables summarize key parameters for your chromatographic purification.

Table 1: Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexEluting Strength (ε° on Silica)Notes
Hexane / Heptane0.10.01Non-polar base
Toluene2.40.22Aromatic, offers π-π interactions
Dichloromethane (DCM)3.10.32Good general-purpose solvent
Diethyl Ether2.80.38More polar than DCM
Ethyl Acetate (EtOAc)4.40.45Excellent general-purpose polar solvent
Acetone5.10.53Stronger than EtOAc
Methanol (MeOH)5.10.73Very polar, used in small amounts

Table 2: Example Reverse-Phase HPLC Gradient for Purity Analysis

Time (min)Flow Rate (mL/min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0.01.0955
2.01.0955
15.01.0595
18.01.0595
18.11.0955
20.01.0955

References

  • Various Authors. (n.d.). Fluorophenyl pyrazol compounds (Patent WO2015094913A1). Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Notari, B. (1996). Acid Property of Silanol Groups on Zeolites Assessed by Reaction Probe IR Study.
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]

  • Patel, S., et al. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Patel, S., et al. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 14(9), 5035-5040.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Chromatography Forum. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

  • Sazo, V., et al. (2020). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. MDPI. Retrieved from [Link]

  • Boril, A. G., et al. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta, 106(4), e202200198.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (1991). Brønsted acidity of silica silanol groups induced by adsorption of acids. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

  • PubMed. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Polydimethylsiloxane. Retrieved from [Link]

  • PMC. (2023). Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ChemRxiv. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • ACS Publications. (2026). A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Newer Stationary Phases for Reverse Phase-Liquid Chromatographic Analysis. Retrieved from [Link]

  • LCGC International. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges and side reactions encountered during its synthesis. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your yield and purity, and confidently interpret your results.

Proposed Synthetic Pathway

  • Iodination: Introduction of an iodine atom at the C4 position to create a more reactive site for subsequent metal-halogen exchange.

  • Selective Lithium-Halogen Exchange: Preferential reaction of an organolithium reagent with the more labile carbon-iodine bond to generate a pyridyl lithium intermediate.

  • Acylation: Quenching of the organolithium species with a suitable acetylating agent to introduce the acetyl group and form the desired product.

This proposed route is illustrated below:

Synthetic_Pathway start 3-Bromo-5-fluoropyridine intermediate1 3-Bromo-5-fluoro-4-iodopyridine start->intermediate1   Iodination (e.g., I2, LDA) intermediate2 4-Lithio-3-bromo-5-fluoropyridine intermediate1->intermediate2   Selective Li-I Exchange (e.g., n-BuLi, -78 °C) product This compound intermediate2->product   Acylation (e.g., Ac2O or Weinreb amide)

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, categorized by the reaction step.

Part 1: Iodination of 3-Bromo-5-fluoropyridine

Q1: I am observing low conversion to the iodinated product. What are the likely causes and how can I improve the yield?

A1: Low conversion in the iodination step is a common issue and can often be attributed to several factors:

  • Incomplete Deprotonation: The lithiation of the pyridine ring at the 4-position is the first critical step. If deprotonation is incomplete, you will recover starting material.

    • Troubleshooting:

      • Base Strength and Stoichiometry: Ensure you are using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Use a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation.

      • Temperature Control: The deprotonation should be carried out at a low temperature, typically -78 °C, to prevent side reactions of the base.

      • Reaction Time: Allow sufficient time for the deprotonation to go to completion, usually 30-60 minutes at -78 °C, before adding the iodine.

  • Iodine Addition: The way iodine is introduced can impact the yield.

    • Troubleshooting:

      • Solution vs. Solid: Add the iodine as a solution in a dry, inert solvent (e.g., THF) to ensure rapid and homogenous mixing with the lithiated intermediate. Adding solid iodine can lead to localized heating and side reactions.

      • Temperature: Maintain the low temperature (-78 °C) during the iodine addition to prevent thermal decomposition of the organolithium species.

Q2: I am seeing the formation of di-iodinated or other polysubstituted byproducts. How can I improve the selectivity?

A2: The formation of polysubstituted products suggests that the initial lithiation is not as regioselective as desired or that subsequent deprotonation-iodination is occurring.

  • Mechanism of Side Reaction: The fluorine and bromine atoms influence the acidity of the ring protons. While the C4 proton is the most acidic, deprotonation at other positions can occur, especially if the reaction is not carefully controlled.

  • Troubleshooting:

    • Directed Metalation: The existing bromo and fluoro groups should direct the lithiation to the C4 position. However, prolonged reaction times or elevated temperatures can lead to equilibration and lithiation at other sites. Adhere strictly to the recommended reaction time and temperature.

    • Controlled Stoichiometry: Use of a large excess of the base or iodine can promote further reactions. Maintain a stoichiometry close to 1:1 for the base and the pyridine starting material.

ParameterRecommended ConditionRationale
Base LDA (1.05-1.1 eq.)Strong, non-nucleophilic base for clean deprotonation.
Temperature -78 °CMinimizes side reactions and decomposition of the organolithium.
Iodine Addition Solution in dry THFEnsures rapid and homogenous reaction.
Reaction Time 30-60 min (lithiation)Sufficient for complete deprotonation without promoting side reactions.
Part 2: Selective Lithium-Halogen Exchange

Q3: My reaction is yielding a mixture of products, including what appears to be debrominated and defluorinated species. What is happening?

A3: This points to issues with the selectivity of the lithium-halogen exchange. The goal is to selectively replace the iodine with lithium, but under certain conditions, the bromine or even the fluorine can react.

  • Causality: The rate of lithium-halogen exchange is generally I > Br > Cl > F. However, the electronic environment of the pyridine ring can influence this reactivity. Using a highly reactive organolithium reagent or elevated temperatures can reduce the selectivity.

  • Troubleshooting:

    • Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. Using a more hindered or less reactive alkyllithium, such as sec-butyllithium or tert-butyllithium, might offer better selectivity in some cases, but can also lead to more deprotonation side reactions.

    • Temperature Control: This is the most critical parameter. The exchange should be performed at very low temperatures, typically -78 °C to -100 °C, to ensure kinetic control and favor the more rapid Li-I exchange.

    • Reverse Addition: Adding the iodinated pyridine solution to the organolithium reagent can sometimes improve selectivity by maintaining a low concentration of the substrate.

Q4: I am getting a significant amount of the starting 3-bromo-5-fluoro-4-iodopyridine back after quenching. What could be the reason?

A4: This indicates an incomplete lithium-halogen exchange.

  • Troubleshooting:

    • Purity of Reagents: Ensure your organolithium reagent is properly titrated and your solvent is rigorously anhydrous. Water or other protic impurities will quench the organolithium before it can react.

    • Reaction Time: While the exchange is usually fast, allow sufficient time (e.g., 15-30 minutes) at the low temperature for the reaction to complete before adding the acylating agent.

    • Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a good choice as it can solvate the lithium cation and increase the reactivity of the organolithium.

Li_Halogen_Exchange cluster_products Possible Outcomes start 3-Bromo-5-fluoro-4-iodopyridine desired 4-Lithio-3-bromo-5-fluoropyridine (Desired) start->desired side1 3-Lithio-5-fluoro-4-iodopyridine (Side Product) start->side1 side2 Protonated Starting Material (Incomplete Reaction) start->side2 nBuLi n-BuLi nBuLi->desired Selective Li-I Exchange (-78 °C to -100 °C) nBuLi->side1 Li-Br Exchange (Higher Temp.) nBuLi->side2 Quenched by Impurities

Caption: Troubleshooting pathways for the lithium-halogen exchange step.

Part 3: Acylation

Q5: My final product is contaminated with a significant amount of a tertiary alcohol. How do I prevent this over-addition?

A5: The formation of a tertiary alcohol is a classic side reaction when using highly reactive organometallic reagents with standard acylating agents like acid chlorides or anhydrides.

  • Mechanism of Over-addition: The initially formed ketone is also electrophilic and can react with a second equivalent of the organolithium species to form a tertiary alcohol after workup.

  • Troubleshooting - The Weinreb Ketone Synthesis: The most effective way to prevent this is to use a Weinreb amide as the acylating agent.

    • Procedure:

      • Convert acetic acid to acetyl chloride using a reagent like oxalyl chloride or thionyl chloride.

      • React the acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form N-methoxy-N-methylacetamide (the Weinreb amide).

      • Use this Weinreb amide to quench the lithiated pyridine. The resulting tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup, thus preventing over-addition.[1]

Q6: I am observing a low yield of the desired ketone, and my crude NMR shows a complex mixture of byproducts.

A6: A complex mixture suggests multiple side reactions are occurring during the acylation step.

  • Potential Side Reactions:

    • Reaction with the Acylating Agent: The organolithium can react with the acetylating agent in undesired ways. For example, with acetic anhydride, it can act as a base and deprotonate the anhydride, leading to aldol-type condensation products.

    • Decomposition of the Organolithium: If the acylation is not performed promptly after the lithium-halogen exchange, or if the temperature is allowed to rise, the organolithium species can decompose.

    • Reaction with Solvent: At higher temperatures, organolithiums can react with ethereal solvents like THF.

  • Troubleshooting:

    • Acylating Agent: As mentioned, using a Weinreb amide is the preferred method. If using acetic anhydride, ensure it is added slowly at a very low temperature.

    • Temperature Control: Maintain the reaction at -78 °C throughout the addition of the acylating agent.

    • Rapid Quenching: Add the acylating agent as soon as the lithium-halogen exchange is complete.

ProblemProbable CauseRecommended Solution
Tertiary Alcohol Formation Over-addition of organolithium to the ketone product.Use N-methoxy-N-methylacetamide (Weinreb amide) as the acylating agent.[1]
Low Yield & Complex Mixture Multiple side reactions (e.g., with solvent or acylating agent).Maintain strict temperature control (-78 °C), use a Weinreb amide, and quench the reaction promptly.
Recovery of Starting Material Incomplete lithium-halogen exchange.Check the quality and stoichiometry of the organolithium reagent and ensure anhydrous conditions.

Purification Strategies

Q7: What is the best way to purify the final product, this compound?

A7: The purification strategy will depend on the nature and quantity of the impurities.

  • Initial Workup: After the reaction is complete, it should be carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer should be separated, and the aqueous layer extracted with a suitable solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Column Chromatography: This is typically the most effective method for removing structurally similar impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure material. Suitable solvent systems might include ethanol/water, isopropanol, or a mixture of hexanes and ethyl acetate.

References

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Gribble, G. W. (2010). Recent developments in pyridazine and pyrimidine chemistry. In Topics in Heterocyclic Chemistry (Vol. 21, pp. 1-47). Springer.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chemical Reviews, 90(6), 879-933.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents in Synthesis. Academic Press.

Sources

Overcoming poor regioselectivity in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyridines, with a specific focus on controlling regioselectivity. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when dealing with pyridine synthesis.

FAQ 1: My Hantzsch pyridine synthesis is yielding a mixture of regioisomers. What are the primary causes?

Poor regioselectivity in the Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, often arises from the use of unsymmetrical β-keto esters or reaction conditions that do not sufficiently differentiate between competing reaction pathways.[1][2][3] The core issue lies in the two possible ways the enamine intermediate can react with the α,β-unsaturated carbonyl species.

Key factors influencing the regiochemical outcome include:

  • Steric Hindrance: Bulky substituents on the aldehyde or the β-keto ester can direct the cyclization to favor the formation of the less sterically hindered pyridine product.[1] For instance, sterically demanding benzaldehydes can significantly influence the reaction outcome.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the aromatic aldehyde can affect the reactivity of the intermediates, thereby influencing which regioisomer is predominantly formed.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a critical role.[1] Optimizing these parameters is often necessary to enhance the selectivity for one regioisomer over the other.

FAQ 2: How can I control C4-alkylation of a pyridine ring without getting mixtures of C2 and C4 products in a Minisci-type reaction?

The Minisci reaction, a radical-based C-H functionalization, typically favors substitution at the C2 and C4 positions due to the inherent electronic properties of the protonated pyridine ring.[1] Achieving high C4 selectivity is a known challenge. A robust strategy involves the use of a removable N-blocking group. For example, a simple maleate-derived blocking group can be introduced to the pyridine nitrogen. This group sterically encumbers the C2 and C6 positions, directing the radical alkylation exclusively to the C4 position. The blocking group can then be removed under mild conditions.[1]

FAQ 3: My Directed ortho-Metalation (DoM) on a substituted pyridine is failing or giving low yields. What should I check?

Directed ortho-Metalation (DoM) is a powerful tool for regioselective functionalization, but its application to pyridines can be complicated by the pyridine's electron-deficient nature, which makes it susceptible to nucleophilic addition by common organolithium bases.[1]

Here are critical parameters to verify:

  • Choice of Base: Standard alkyllithium bases like n-BuLi can add to the pyridine ring as a side reaction.[1] Consider using sterically hindered lithium amide bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less prone to nucleophilic addition and primarily act as strong bases.[1]

  • Directing Group (DMG) Strength: Ensure your directing group is potent enough to direct deprotonation ortho to its position. Strong DMGs for this purpose include amides, carbamates, and methoxy groups, which must effectively coordinate the lithium base.[1]

  • Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to minimize side reactions and prevent rearrangement or decomposition of the lithiated intermediate.[1]

  • Solvent and Additives: The choice of solvent (commonly THF) and the use of additives like TMEDA can break up alkyllithium aggregates, increasing basicity and potentially improving the rate of the desired deprotonation.[1]

FAQ 4: How does converting a pyridine to a pyridine N-oxide help control regioselectivity?

The pyridine N-oxide strategy is a classic and highly effective method to alter the innate reactivity of the pyridine ring. The N-oxide has two primary effects:

  • Activates the Ring to Electrophilic Substitution: The oxygen atom acts as an electron-donating group through resonance, making the C2 and C4 positions more electron-rich and thus more susceptible to electrophilic attack.[4][5] This is in stark contrast to the parent pyridine, which is highly deactivated towards electrophiles.[4][6]

  • Directs Nucleophilic Attack: The N-oxide functionality can be activated (e.g., with Ac₂O or Tf₂O) to make the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[7][8]

After the desired functionalization, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or zinc dust) to regenerate the pyridine ring.[4] This two-step sequence allows for regioselective substitutions that are difficult or impossible to achieve on the parent heterocycle.

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[1][9] Poor regioselectivity often stems from the initial Michael addition step if unsymmetrical enamines or ethynylketones are used.[1][10]

Troubleshooting Workflow for Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Troubleshooting start Start: Poor Regioselectivity in Bohlmann-Rahtz check_symmetry Are both the enamine and ethynylketone symmetrical? start->check_symmetry problem_elsewhere Regioselectivity issue is unlikely. Check reaction conditions (temp, catalyst) or confirm starting material purity. check_symmetry->problem_elsewhere Yes unsymm_issue Unsymmetrical Substrate(s) (Primary Cause) check_symmetry->unsymm_issue No yes_path Yes no_path No solution_node Corrective Actions unsymm_issue->solution_node action1 Modify Substrates: Use symmetrical starting materials if possible. solution_node->action1 action2 Control Kinetics: Run reaction at lower temperature to favor one addition pathway. solution_node->action2 action3 Alter Electronics: Modify substituents on the unsymmetrical partner to create a strong electronic bias. solution_node->action3 action4 Optimize Cyclization: Use acid catalysis (e.g., AcOH, Amberlyst) to lower the temperature required for the final cyclodehydration step, preventing isomerization. solution_node->action4

A decision tree for troubleshooting regioselectivity in Bohlmann-Rahtz synthesis.

Corrective Actions:

  • Substrate Choice: The most straightforward solution is to use symmetrical enamines or ethynylketones whenever the synthetic route allows.[10] This completely avoids the issue of regioselectivity in the initial condensation.

  • Acid Catalysis for Cyclodehydration: The final cyclodehydration step often requires high temperatures, which can lead to side reactions or isomerization. Performing the condensation under acidic conditions can significantly lower the required temperature, preserving the regiochemical integrity of the aminodiene intermediate.[10]

  • One-Pot Procedures: Some protocols allow for the in situ generation of the enamine from a ketone and an ammonia source (like ammonium acetate), which can then react directly in a one-pot Bohlmann-Rahtz heteroannulation, sometimes leading to a single regioisomer in high yield.[9][11]

Guide 2: Achieving Regiocontrol in Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyridine core.[12] However, controlling the site of functionalization (C2, C3, or C4) is a significant challenge due to the intrinsic electronic properties of the ring.[13][14]

Decision Workflow for Regioselective C-H Functionalization

CH_Func_Workflow start Goal: Regioselective C-H Functionalization target_pos What is the target position? start->target_pos pos_c2 C2 / C6 Position target_pos->pos_c2 C2 pos_c3 C3 / C5 Position target_pos->pos_c3 C3 pos_c4 C4 Position target_pos->pos_c4 C4 sol_c2 Inherent Reactivity: Use catalysts that favor the most electron-deficient site (e.g., some Pd, Rh systems). Consider Minisci-type reactions. pos_c2->sol_c2 sol_c3 Directing Group (DG) Required: Install a DG at C2 or C4. Common DGs: amides, picolinamides. Catalyst: Pd, Ru, Ir. pos_c3->sol_c3 sol_c4 Multiple Strategies: 1. Use a C3-Directing Group. 2. Use a removable N-blocking group. 3. N-Oxide Strategy to activate C4. 4. Pyridyne intermediates. pos_c4->sol_c4

Workflow for selecting a regioselective C-H functionalization strategy.
Key Strategies & Causality:
  • Leveraging Inherent Reactivity (C2/C6-Selectivity): The C-H bonds at the C2 and C6 positions are the most acidic and electron-deficient. Many transition-metal-catalyzed reactions, particularly those involving concerted metalation-deprotonation, will naturally occur at these sites.[14]

  • Directing Groups (C3/C5-Selectivity): To override the inherent C2 preference and functionalize the C3 position, a directing group (DG) is typically required. A DG installed at the C2 position (e.g., an amide or picolinamide) will form a stable metallocycle with the catalyst, positioning it perfectly to activate the adjacent C3 C-H bond.[15]

  • Pyridyne Intermediates (C3/C4-Difunctionalization): Generating a highly reactive 3,4-pyridyne intermediate from a suitably substituted precursor allows for a subsequent two-bond functionalization. The regioselectivity of nucleophilic addition to the pyridyne is governed by the "aryne distortion model," where substituents can perturb the triple bond, making one carbon more electrophilic than the other.[16] This enables controlled access to highly decorated 2,3,4-trisubstituted pyridines.

Data Table: Common Directing Groups for Pyridine C-H Functionalization
Directing GroupPosition of DGTarget PositionTypical Catalysts
Amide, CarbamateC2C3Pd(II), Ru(II)
PicolinamideC2C3Pd(II), Ir(III)
AminoquinolineC2C3Pd(II), Rh(III)
PhosphinoylC4C3 / C5Pd(II)[17]
PyridylC2C3Ru(II)

Detailed Experimental Protocols

Protocol 1: C4-Selective Sulfonylation of Pyridine via N-Activation

This protocol describes a method for achieving C4-selective sulfonylation by activating pyridine with triflic anhydride, followed by the addition of a sulfinate salt. The choice of base and solvent is critical for directing the regioselectivity.[1]

Materials:

  • Pyridine (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equiv)

  • Sodium p-toluenesulfinate (1.5 equiv)

  • Base (e.g., DABCO, DBU) (2.0 equiv)

  • Anhydrous Solvent (e.g., CH₂Cl₂, THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of pyridine (1.0 equiv) in the chosen anhydrous solvent at 0 °C under an inert atmosphere, add triflic anhydride (1.5 equiv) dropwise.[1]

  • Stir the reaction mixture at 0 °C for 15 minutes to allow for the formation of the N-triflyloxypyridinium intermediate.[1]

  • Add the sodium sulfinate salt (1.5 equiv) followed by the base (2.0 equiv).[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to isolate the desired 4-sulfonylated pyridine.[1]

Protocol 2: Modified Guareschi-Thorpe Synthesis in Aqueous Medium

This protocol details an environmentally friendly, modified Guareschi-Thorpe synthesis using ammonium carbonate in water, which serves as both the nitrogen source and a promoter.[18][19]

Materials:

  • Ethyl cyanoacetate (1.0 equiv)

  • Acetylacetone (a 1,3-dicarbonyl) (1.0 equiv)

  • Ammonium carbonate (2.0 equiv)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a solution of ammonium carbonate (2.0 equiv) in water.[1]

  • To this aqueous solution, add ethyl cyanoacetate (1.0 equiv) and acetylacetone (1.0 equiv).[1]

  • Heat the reaction mixture to reflux and stir vigorously. The reaction progress can be monitored by the precipitation of the product.

  • After the reaction is complete (typically a few hours, can be monitored by TLC), cool the mixture to room temperature and then in an ice bath to maximize precipitation.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water.[1]

  • The crude product can be further purified by recrystallization from ethanol if necessary.

References

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Wikipedia. Pyridine. [Link]

  • Pyridines. (n.d.). [Link]

  • Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130-3171. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10186–10189. [Link]

  • Kumar, A., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 18, 1246–1292. [Link]

  • Li, X., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters. [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • ResearchGate. C-H Functionalization of Pyridines. [Link]

  • Kumar, D., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6049-6053. [Link]

  • Deady, L. W., & Still, W. L. (1976). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 41(20), 3257–3260. [Link]

  • Grokipedia. Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Bouyahya, A., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(18), 3247. [Link]

  • White, C. J., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 57(17), 10808–10819. [Link]

  • The Catalyst. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Academia.edu. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • ResearchGate. Hantzsch pyridine synthesis | Request PDF. [Link]

  • The Catalyst. (2019). GATE-2018, Question about Hantz pyridine synthesis. YouTube. [Link]

Sources

Scaling up the synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up the Synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters, potential pitfalls, and troubleshooting strategies inherent to this synthesis. We will explore the underlying chemical principles to empower you to make informed decisions during your scale-up campaign.

Strategic Overview: Selecting a Scalable Synthetic Route

The structure of this compound, a highly functionalized and electron-deficient pyridine, presents unique challenges. Direct electrophilic substitution methods like Friedel-Crafts acylation are often problematic with pyridine rings. The lone pair on the nitrogen atom readily complexes with Lewis acid catalysts, deactivating the ring towards electrophilic attack and often requiring harsh conditions that are undesirable for scale-up.[1][2]

A more robust and controllable strategy involves modern organometallic techniques. The most promising approach is a metal-halogen exchange from the readily available precursor, 3-bromo-5-fluoropyridine, to generate a nucleophilic pyridine species, which is then trapped with an acetylating agent. This method offers superior regioselectivity and generally proceeds under milder conditions.

Below is a conceptual workflow for the recommended organometallic approach.

Synthesis_Workflow cluster_start Starting Material & Preparation cluster_reaction Core Reaction cluster_finish Work-up & Purification SM 3-Bromo-5-fluoropyridine (Anhydrous) Intermediate Formation of Organometallic Intermediate (Grignard or Organolithium) Low Temperature (-78°C to 0°C) SM->Intermediate iPrMgCl·LiCl or n-BuLi Solvent Anhydrous Solvent (e.g., THF, Toluene) Acylation Acylation (e.g., with N-methoxy-N-methylacetamide) Intermediate->Acylation Acylating Agent Quench Aqueous Quench (e.g., sat. NH4Cl) Acylation->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography, Recrystallization) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Recommended workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format to provide direct solutions.

Section 2.1: Starting Materials and Reaction Setup

Q1: My reaction is showing poor conversion. Could my starting materials be the issue?

A1: Absolutely. Organometallic reactions are notoriously sensitive to moisture and oxygen.

  • 3-Bromo-5-fluoropyridine: Ensure it is anhydrous. If it is a solid, dry it under vacuum. If it is a liquid, consider distillation from a suitable drying agent.[3] Purity should be >98% as confirmed by GC.

  • Solvents (THF, Toluene, Diethyl Ether): Solvents must be rigorously dried. For scale-up, using a solvent purification system (e.g., passing through activated alumina columns) is superior to distillation from sodium/benzophenone.

  • Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven- or flame-dried and assembled hot, then cooled under an inert gas stream. Oxygen can oxidize your organometallic intermediate, leading to side products and reduced yield.

Q2: I'm planning a 1 kg scale synthesis. What are the key safety considerations for the organometallic route?

A2: Scaling up organometallic reactions introduces significant safety challenges.

  • Pyrophoric Reagents: Both n-Butyllithium (n-BuLi) and Grignard reagents like isopropylmagnesium chloride (iPrMgCl) can be pyrophoric. Handle them with extreme care, using proper cannula transfer techniques.[4] Never handle them in an open atmosphere.

  • Exothermic Events: The formation of the organometallic intermediate and, critically, the quenching step are highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature continuously with a calibrated probe. For the quench, consider a "reverse quench" where the reaction mixture is added slowly to a large volume of the cooled quenching solution.

  • Solvent Safety: THF can form explosive peroxides. Always use freshly purified, inhibitor-free THF or test for peroxides before use.

Section 2.2: The Organometallic Step (Lithiation/Grignard Formation)

Q3: My bromine-lithium exchange with n-BuLi is giving a dark-colored solution and multiple byproducts. What's happening?

A3: This is a common issue with pyridines. While n-BuLi can perform the desired Br-Li exchange, it is also a strong nucleophile and can add directly to the pyridine ring, particularly at the C2 or C6 positions.[5][6] This leads to a complex mixture of products.

  • Troubleshooting:

    • Lower the Temperature: Perform the n-BuLi addition at very low temperatures (-78°C is standard, but -90°C to -100°C can sometimes improve selectivity).

    • Use a Hindered Base: Consider using a less nucleophilic, hindered lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for direct deprotonation (Directed ortho Metalation), though Br-Li exchange is typically faster.[7]

    • Switch to a Grignard Reagent: A superior method is to use a bromine-magnesium exchange. Reagents like isopropylmagnesium chloride (iPrMgCl) or its lithium chloride adduct (iPrMgCl·LiCl, a "Turbo-Grignard") are excellent for this purpose.[8] They are far less prone to nucleophilic addition to the pyridine ring. The exchange can often be run at more moderate temperatures (e.g., -20°C to 0°C), which is advantageous for scale-up.[4]

Q4: I have low yield after adding my acetylating agent. How can I improve the acylation step?

A4: The choice of acetylating agent is critical.

  • Problematic Reagents: Using highly reactive agents like acetyl chloride can lead to over-addition, forming a tertiary alcohol intermediate, or reaction with the product ketone.

  • Recommended Solution: Use a Weinreb Amide. N-methoxy-N-methylacetamide (the Weinreb amide of acetic acid) is an excellent choice for this transformation. The organometallic reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic work-up, preventing over-addition. This method is known for producing clean reactions with high yields of the desired ketone.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Are starting materials anhydrous and pure? Start->Check_SM Check_Inert Is the inert atmosphere rigorously maintained? Check_SM->Check_Inert Yes Fix_SM Dry/purify all reagents and solvents. Check_SM->Fix_SM No Check_Temp Was the temperature controlled during addition? Check_Inert->Check_Temp Yes Fix_Inert Improve inert technique; check for leaks. Check_Inert->Fix_Inert No Check_Agent What acetylating agent was used? Check_Temp->Check_Agent Yes Fix_Temp Improve cooling; slow addition rate. Check_Temp->Fix_Temp No Fix_Agent Switch to Weinreb Amide (N-methoxy-N-methylacetamide). Check_Agent->Fix_Agent Acetyl Chloride Fix_Agent_Bad Side reactions likely (e.g., over-addition). Check_Agent->Fix_Agent_Bad Weinreb Amide Fix_Agent_Bad->Start Re-evaluate other params

Caption: Troubleshooting workflow for low-yield issues in the organometallic route.

Section 2.3: Work-up and Purification

Q5: The work-up of my reaction is forming a thick emulsion that is difficult to separate. What can I do?

A5: Emulsion formation is common during the quench of Grignard or organolithium reactions due to the formation of magnesium or lithium salts.

  • Solutions:

    • Filter Before Extraction: After quenching, you can sometimes filter the mixture through a pad of Celite® to remove the solid inorganic salts before proceeding to liquid-liquid extraction.

    • Add Salt: During extraction, adding brine (saturated aqueous NaCl) to the aqueous layer can help break up emulsions by increasing the polarity of the aqueous phase.

    • Solvent Choice: Using a less polar extraction solvent like methyl tert-butyl ether (MTBE) or toluene instead of diethyl ether or ethyl acetate can sometimes reduce emulsion formation.

Q6: What is the most effective method for purifying the final product at scale?

A6: While column chromatography is the standard in the lab, it is often undesirable for large-scale production due to high solvent consumption and cost.

  • Recrystallization: This is the preferred method for scalable purification. A thorough screening of solvents (e.g., isopropanol, ethyl acetate, heptane, and mixtures thereof) should be performed at the lab scale to identify a system that provides good recovery and high purity.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be a viable option.[9] The boiling point of the precursor 3-bromo-5-fluoropyridine is 78°C at 11 mmHg, so the product will have a significantly higher boiling point.[3]

Scalable Experimental Protocol

This protocol details the recommended synthesis via bromine-magnesium exchange and is presented for a 1 molar scale, which can be adapted as needed.

Objective: To synthesize this compound from 3-bromo-5-fluoropyridine.

Materials & Reagents

ReagentMolar Eq.Quantity (for 1 mol)Notes
3-Bromo-5-fluoropyridine1.0176.0 gAnhydrous, >98% purity
iPrMgCl·LiCl1.1550 mL of 2.0 M solution"Turbo-Grignard" in THF
N-methoxy-N-methylacetamide1.2123.8 g (126 mL)Anhydrous
Anhydrous Tetrahydrofuran (THF)-~2.0 LSolvent
Saturated Aqueous NH₄Cl-~1.5 LQuenching solution
Ethyl Acetate or MTBE-~3.0 LExtraction solvent
Brine-~1.0 LFor washing
Anhydrous MgSO₄ or Na₂SO₄-As neededDrying agent

Step-by-Step Procedure:

  • Reactor Setup: Assemble a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, nitrogen/argon inlet, and an addition funnel. Dry all glassware thoroughly.

  • Reagent Loading: Under a strong flow of inert gas, charge the reactor with 3-bromo-5-fluoropyridine (1.0 eq) and anhydrous THF (1 L).

  • Grignard Formation: Cool the reactor contents to -15°C using a chiller. Slowly add the iPrMgCl·LiCl solution (1.1 eq) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed -10°C.

  • Reaction Check (Optional): After stirring for 1 hour at -15°C, a small aliquot can be carefully quenched and analyzed by GC-MS to confirm the consumption of starting material.

  • Acylation: In a separate dry flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF (1 L). Cool this solution to 0°C.

  • Addition: Slowly add the Weinreb amide solution to the Grignard reagent in the reactor, maintaining the internal temperature below 0°C.

  • Reaction Completion: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.

  • Quenching: Cool the reactor to 0°C. Slowly and carefully add the saturated aqueous NH₄Cl solution. A significant exotherm will occur; control the addition rate to keep the temperature below 25°C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with the chosen extraction solvent (e.g., ethyl acetate).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by recrystallization from a pre-determined solvent system or by large-scale column chromatography.

References

  • Wikipedia. Directed ortho metalation. [Link]

  • Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Gupta, R. R., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. [Link]

  • Myers, A. G. ortho metalation. Myers Research Group, Harvard University. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • Google Patents.
  • Reddit. Troubleshooting my grignard reactions. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Princeton University. Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested advice to ensure the success of your synthetic endeavors. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.

Understanding the Substrate: this compound

Before delving into catalyst selection, it's crucial to analyze the electronic and steric properties of our substrate. The pyridine ring is electron-deficient, a characteristic further amplified by the presence of two electron-withdrawing groups: a fluorine atom at the 5-position and an acetyl group at the 4-position. This electronic profile generally enhances the reactivity of the C-Br bond towards oxidative addition to a low-valent metal center (typically Pd(0)), which is the first step in most cross-coupling catalytic cycles.

However, the acetyl group ortho to the bromine atom introduces significant steric hindrance. This steric bulk can impede the approach of the catalyst, potentially slowing down the reaction or requiring carefully chosen ligands to facilitate the coupling. The pyridine nitrogen itself can act as a ligand, sometimes leading to catalyst inhibition or undesired side reactions. Therefore, the selection of an appropriate catalyst system—comprising a metal precursor and a ligand—is paramount for achieving high yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with an arylboronic acid. What is the best starting point for a catalyst system?

For Suzuki-Miyaura reactions with this electron-deficient and sterically hindered substrate, a robust palladium catalyst system with a bulky, electron-rich phosphine ligand is recommended. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

A reliable starting point is the use of a pre-formed palladium(II) precatalyst, which is readily reduced in situ to the active Pd(0) species.[1]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst [Pd(dppf)Cl₂] or Pd₂(dba)₃[Pd(dppf)Cl₂] is an air-stable and reliable choice for many Suzuki couplings.[2] Pd₂(dba)₃ is a common Pd(0) source that requires a ligand to be added separately.
Ligand SPhos, XPhos, or RuPhosThese Buchwald-type ligands are bulky and electron-rich, which is ideal for coupling sterically hindered and electron-poor aryl halides.
Base K₂CO₃ or Cs₂CO₃A moderately strong inorganic base is typically effective. Cs₂CO₃ can be beneficial in more challenging couplings.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is standard for Suzuki reactions to aid in dissolving the base and the boronic acid.[2] Ensure solvents are properly deoxygenated.
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for these challenging couplings.

Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd).

  • Add the deoxygenated solvent mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Q2: I need to perform a Buchwald-Hartwig amination. Which catalyst system should I choose?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[3] Similar to the Suzuki coupling, success with this substrate relies on the use of a palladium catalyst with bulky, electron-rich phosphine ligands.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂These are common and effective palladium sources for C-N coupling reactions.
Ligand XPhos, BrettPhos, or RuPhosThese ligands have proven to be highly effective for the amination of challenging aryl halides.
Base NaOt-Bu or K₃PO₄A strong, non-nucleophilic base is required. NaOt-Bu is a common choice, but K₃PO₄ can be used for more sensitive substrates.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are preferred for this reaction.
Temperature 90-120 °CHigher temperatures are generally required to facilitate the amination.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently deoxygenated reaction mixture. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere. 2. Thoroughly degas the solvent and purge the reaction vessel with an inert gas. 3. Screen different bases and solvents. For Suzuki, ensure some water is present. For Buchwald-Hartwig, use a strong, non-nucleophilic base and an anhydrous solvent. 4. Increase the reaction temperature in increments of 10-20 °C.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Inefficient transmetalation. 2. High catalyst loading. 3. Incorrect stoichiometry.1. Switch to a more electron-rich ligand to promote transmetalation. 2. Reduce the catalyst loading. 3. Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.[5]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. The base is too strong for the substrate.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu).
Difficulty in Product Purification 1. Residual palladium catalyst. 2. Presence of ligand-derived impurities.1. Filter the crude reaction mixture through a pad of Celite® or silica gel. 2. Consider using a catalyst system with a ligand that is easily separable or using a lower catalyst loading.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst system for cross-coupling reactions with this compound.

CatalystSelectionWorkflow cluster_start Reaction Type cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_other Other Couplings (Heck, Sonogashira, etc.) cluster_optimization Optimization Start Choose Cross-Coupling Reaction Catalyst_S Catalyst: [Pd(dppf)Cl2] or Pd2(dba)3 Start->Catalyst_S C-C Bond Catalyst_B Catalyst: Pd2(dba)3 Start->Catalyst_B C-N Bond General_O General Approach: - Pd(0) or Pd(II) source - Electron-rich ligand - Optimize base and solvent Start->General_O Other Ligand_S Ligand: SPhos or XPhos Catalyst_S->Ligand_S Base_S Base: K2CO3 or Cs2CO3 Ligand_S->Base_S Solvent_S Solvent: Dioxane/H2O Base_S->Solvent_S Optimization Troubleshooting & Optimization Solvent_S->Optimization Ligand_B Ligand: XPhos or BrettPhos Catalyst_B->Ligand_B Base_B Base: NaOt-Bu Ligand_B->Base_B Solvent_B Solvent: Toluene Base_B->Solvent_B Solvent_B->Optimization General_O->Optimization

Caption: Catalyst selection workflow for cross-coupling reactions.

Other Potential Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other cross-coupling reactions can also be employed with this compound.

  • Sonogashira Coupling: For the introduction of an alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine or diisopropylamine) is typically used.[6]

  • Heck Coupling: For the coupling with alkenes, a palladium catalyst such as Pd(OAc)₂ is often effective, frequently in the absence of a phosphine ligand, though one may be required for challenging substrates.[7] A base like triethylamine is also necessary.

  • Stille Coupling: This reaction uses organotin reagents and is known for its tolerance of a wide range of functional groups.[8] A palladium catalyst, often with a phosphine ligand, is employed.[9]

  • Negishi Coupling: Involving organozinc reagents, this coupling is known for its high reactivity.[10] Palladium catalysts with phosphine ligands are standard.

For each of these reactions, the general principles of catalyst and ligand selection discussed above will apply. The electron-deficient nature of the substrate makes it a good candidate for oxidative addition, but the steric hindrance from the acetyl group remains a key challenge to overcome with appropriate ligand choice.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Wiley Online Library. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

Sources

Preventing decomposition of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Bromo-5-fluoropyr​idin-4-yl)ethanone

A Guide to Preventing Decomposition in Synthetic Applications

Introduction: 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a highly valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. Its utility, however, is matched by its susceptibility to decomposition under various reaction conditions. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to ensure the stability and successful reaction of this key intermediate. We will explore the chemical principles behind its instability and offer field-proven solutions to mitigate degradation, thereby maximizing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound is turning dark brown or black, and LC-MS analysis shows multiple unknown peaks. What is the likely cause?

A1: This is a classic sign of decomposition. The discoloration suggests the formation of polymeric or highly conjugated byproducts. The primary causes are often related to the reaction conditions being too harsh for the sensitive pyridine ring.

  • Causality: The electron-withdrawing nature of the acetyl group at the 4-position, combined with the inductive effects of the fluorine and bromine atoms, makes the pyridine ring electron-deficient.[1][2] This heightened electrophilicity renders the ring susceptible to several decomposition pathways:

    • Strong Base-Mediated Degradation: Strong nucleophilic bases (e.g., NaOH, KOH, t-BuOK) can directly attack the pyridine ring or promote self-condensation reactions via deprotonation of the acetyl methyl group.

    • High Temperatures: Thermal stress, especially in the presence of transition metals or strong bases/acids, can accelerate decomposition.

    • Reductive Dehalogenation: In reactions involving reducing agents or certain catalytic systems (like palladium catalysis under hydrogen), the bromo group can be reductively cleaved, leading to an undesired debrominated byproduct.[3]

  • Troubleshooting & Prevention:

    • Re-evaluate Your Base: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives for cross-coupling reactions.[4]

    • Lower the Temperature: Determine the minimum temperature required for your reaction to proceed. Run a temperature screen starting from a lower temperature (e.g., 60-70 °C) and gradually increasing. Many modern palladium catalysts and ligands are highly active at lower temperatures.

    • Ensure an Inert Atmosphere: Deoxygenate your reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Oxygen can promote oxidative degradation pathways.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely. If decomposition is observed early, the conditions are likely too harsh.

Q2: I am attempting a Suzuki-Miyaura cross-coupling, but my main product is the debrominated starting material, 1-(5-fluoropyridin-4-yl)ethanone. How can I prevent this?

A2: The formation of the hydrodebromination byproduct is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.

  • Causality: This side reaction occurs when the oxidative addition product, LₙPd(Ar)(Br), undergoes a competing reaction pathway instead of transmetalation with the boronic acid. Potential sources for the hydride include solvents (like isopropanol), bases, or impurities in the boronic acid (e.g., boronic acid decomposition products).

  • Troubleshooting & Prevention:

    • Choice of Solvent: Avoid using alcohols as the primary solvent. Anhydrous solvents like 1,4-dioxane, toluene, or DME are generally preferred. If a co-solvent is needed for solubility, minimize the amount of water or alcohol.

    • High-Quality Reagents: Use high-purity boronic acid/ester and ensure your base is anhydrous.

    • Ligand Selection: Employ ligands that promote rapid transmetalation and reductive elimination over competing side reactions. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphines are often effective in suppressing this pathway.

    • Base Stoichiometry: Using an excess of a weak base can sometimes contribute to this side reaction. Use the recommended stoichiometry (typically 2-3 equivalents).

Q3: Can I perform a nucleophilic aromatic substitution (SₙAr) on this molecule? Which halogen is more likely to be displaced?

A3: Yes, SₙAr reactions are possible, but selectivity can be a challenge. The fluorine atom is generally more susceptible to nucleophilic aromatic substitution than the bromine atom in electron-deficient pyridine systems.

  • Causality: The SₙAr mechanism proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate is key. Fluorine is more electronegative than bromine, and it is a better stabilizer of the negative charge that develops on the carbon atom to which it is attached during the initial nucleophilic attack. This lowers the activation energy for the substitution of fluorine compared to bromine.

  • Strategy for Selective Substitution:

    • To favor substitution at the fluorine position, use a strong nucleophile in a polar aprotic solvent (e.g., an amine in DMSO or DMF) at elevated temperatures.

    • To react at the bromine position, a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the method of choice, as these proceed via a different mechanism (oxidative addition/reductive elimination) where the C-Br bond is more reactive.[5][6][7]

Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to minimize decomposition and hydrodebromination.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.05 equiv)

    • K₃PO₄ (Potassium Phosphate, 2.0 equiv)

    • 1,4-Dioxane/Water (10:1 mixture, degassed)

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with Argon or Nitrogen three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the palladium catalyst and ligand (if using a two-part system).

    • Heat the reaction mixture to 85-95 °C with stirring.

    • Monitor the reaction progress by LC-MS every 1-2 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary: Recommended Reaction Conditions
Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O, Toluene80-100Thoroughly degas solvents to prevent hydrodebromination.
Buchwald-Hartwig Pd₂(dba)₃/XPhos or RuPhosLHMDS or NaOtBuToluene or Dioxane70-90Use a non-nucleophilic base; carefully control temperature.
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHF or DMF50-70Run at the lowest possible temperature to avoid side reactions.

Visualizing Reaction Logic

Troubleshooting Workflow for Poor Reaction Outcome

The following diagram outlines a logical workflow for diagnosing and solving issues encountered when using this compound.

TroubleshootingWorkflow Start Reaction Start: Low Yield or Decomposition Check_SM LC-MS Analysis: Is Starting Material (SM) Consumed? Start->Check_SM SM_Present High SM Remainder Check_SM->SM_Present No SM_Gone SM Consumed, Low Product Check_SM->SM_Gone Yes Increase_Temp Action: Increase Temp by 10°C or Switch to more active catalyst SM_Present->Increase_Temp Check_Byproducts Identify Byproducts: Debrominated? Polymer? SM_Gone->Check_Byproducts Recheck_1 Re-run and Monitor Increase_Temp->Recheck_1 End Optimized Reaction Recheck_1->End Debrominated Debromination is Major Byproduct Check_Byproducts->Debrominated Debrom. Polymer Dark Color / Polymerization Check_Byproducts->Polymer Polymer. Action_Debrom Action: Use Anhydrous Solvent & High Purity Boronic Acid Debrominated->Action_Debrom Action_Polymer Action: Lower Temperature & Use Milder Base (e.g., K₃PO₄) Polymer->Action_Polymer Action_Debrom->End Action_Polymer->End

Caption: A decision tree for troubleshooting common reaction failures.

Potential Decomposition Pathways

This diagram illustrates two common degradation routes for the title compound under harsh conditions.

DecompositionPathways cluster_main This compound cluster_path1 Pathway 1: Hydrodebromination cluster_path2 Pathway 2: Base-Mediated Degradation SM Start Molecule P1 [H] source (e.g., solvent, base) Pd(0) Catalyst SM->P1 P2 Strong, Nucleophilic Base (e.g., NaOH) High Temp SM->P2 Product1 1-(5-fluoropyridin-4-yl)ethanone (Undesired Byproduct) P1->Product1 Product2 Polymeric/Tarry Material P2->Product2

Caption: Major decomposition pathways under catalytic or harsh basic conditions.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • van der Vlugt, J. I., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. European Journal of Organic Chemistry, 2018(45), 6245-6251. [Link]

  • Cai, W., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridin-amidoximes. University of Southampton Institutional Repository. [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine. Product Information. [Link]

  • Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119. [Link]

  • Li, Y., et al. (2023). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. Dyes and Pigments, 215, 111293. [Link]

  • Undhad, V. R., et al. (2015). Synthesis and Characterization of some new 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

  • Alam, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Zhang, Y., et al. (2020). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 40(10), 3436-3442. [Link]

  • Świerczyńska, K., & Jończyk, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), XXX-XXX. [Link]

  • Al Abdel Hamid, A. A. G., & Kanan, S. (2012). Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex. Journal of Coordination Chemistry, 65(3), 420-430. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. The strategic functionalization of the pyridine ring with substituents like halogens can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, thereby enhancing its pharmacological profile.[2][3] This guide focuses on the prospective biological activities of derivatives of 1-(3-bromo-5-fluoropyridin-4-yl)ethanone, a scaffold that combines the established therapeutic potential of the pyridine core with the modulating effects of bromine and fluorine substitution.

While specific experimental data for derivatives of this compound are not extensively available in the public domain, this guide will provide a comparative analysis based on the reported biological activities of structurally related compounds. By examining the performance of analogous brominated and fluorinated heterocyclic systems, we can extrapolate potential therapeutic applications and guide future research in this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this unique chemical scaffold.

Anticancer Activity: A Comparative Look at Halogenated Heterocycles

The quest for novel anticancer agents has led to the extensive exploration of various heterocyclic scaffolds. The introduction of halogen atoms, particularly bromine and fluorine, has been a successful strategy in enhancing the antiproliferative activity of many compounds.[1] While direct anticancer data for this compound derivatives is limited, a comparative analysis of related structures provides valuable insights into their potential.

Performance of Alternative Scaffolds

Structurally related brominated pyrimidine and thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a novel series of 5-bromo-pyrimidine derivatives showed potent activity against the K562 human chronic myeloid leukemia cell line.[4] Similarly, 1,3,4-thiadiazole derivatives bearing fluorophenyl substituents have been identified as promising agents against estrogen-dependent breast cancer.[5][6]

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
5-Bromo-pyrimidine DerivativesK562 (Leukemia)Potent (specific values in source)Dasatinib(used as standard)[4]
1,3,4-Thiadiazole DerivativesMCF-7 (Breast Cancer)~52-55--[6]
Pyrrolopyridine-pyridone AnaloguesGTL-16 (Gastric Carcinoma)Potent (specific values in source)--[7]

Table 1: Comparative Anticancer Activity of Structurally Related Heterocycles. This table summarizes the cytotoxic activity of various brominated and fluorinated heterocyclic compounds against different cancer cell lines. The data suggests that the presence of a bromo-pyridinyl moiety could contribute to potent anticancer effects.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., derivatives of this compound and reference drugs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution.

  • Formazan Solubilization: The plate is incubated to allow the viable cells to metabolize MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B Overnight Adhesion C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Promising Frontier

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Halogenated heterocyclic compounds have emerged as a promising class of antimicrobials. The unique combination of bromine and fluorine on a pyridine core in this compound suggests a potential for significant antimicrobial activity.

Comparative Performance of Pyridine-Based Antimicrobials

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity, demonstrating strong effects against Gram-positive bacteria.[8] Furthermore, various 1,3,4-oxadiazole derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9] The presence of halogen substituents has been shown to positively influence the antimicrobial properties of flavonoid derivatives.[10]

Compound ClassTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference CompoundActivityCitation
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteriaStrong antibacterial activityLinezolidSimilar activity[8]
1,3,4-Oxadiazole DerivativesVarious bacteria and fungiBroad-spectrum activity--[9]
Halogenated FlavonoidsPathogenic bacteriaPotent inhibitory activity--[10]

Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds. This table highlights the antimicrobial potential of pyridine-containing and other halogenated heterocyclic scaffolds, suggesting that derivatives of this compound could be effective antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate Plate C->D E Visually Assess for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Kinase Inhibitory Activity: Targeting Cellular Signaling Pathways

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a key component of numerous kinase inhibitors. The 3-bromo-5-fluoropyridine moiety present in the target scaffold could serve as a valuable pharmacophore for designing novel and selective kinase inhibitors.

Comparative Performance of Pyridine-Based Kinase Inhibitors

A variety of pyridine and pyrimidine derivatives have been developed as potent kinase inhibitors. For instance, novel bromo-pyrimidine analogues have been identified as potent inhibitors of Bcr/Abl tyrosine kinase.[4] Additionally, 2-substituted-pyridin-4-yl macrocyclic derivatives have been designed as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[11] The discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase further highlights the potential of this class of compounds.[7]

Compound ClassTarget KinaseIC50 (nM)Selectivity ProfileCitation
Bromo-pyrimidine AnaloguesBcr/Abl Tyrosine KinasePotent (specific values in source)-[4]
2-substituted-pyridin-4-yl macrocyclic derivativesHPK11.22Highly selective[11]
Pyrrolopyridine-pyridone based inhibitorsMet Kinase1.8Also inhibits Flt-3 and VEGFR-2[7]

Table 3: Comparative Kinase Inhibitory Activity of Structurally Related Compounds. This table showcases the potency and selectivity of various pyridine-containing kinase inhibitors, suggesting that derivatives of this compound could be promising candidates for targeting specific kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the potency and selectivity of potential kinase inhibitors. A common method involves measuring the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the target kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Addition: The test compounds are added to the wells at a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay cluster_0 Assay Components A Target Kinase E Incubate to Allow Kinase Reaction A->E B Substrate B->E C ATP C->E D Test Inhibitor D->E F Detect Substrate Phosphorylation E->F G Calculate % Inhibition and IC50 F->G

Caption: General workflow of an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1] The presence of halogen atoms like bromine and fluorine can significantly impact activity. For instance, in some series of compounds, the introduction of these halogens enhances antiproliferative or antimicrobial effects.[1][10] The ethanone moiety at the 4-position of the pyridine ring provides a key point for further derivatization, allowing for the introduction of various functional groups that can modulate the compound's interaction with biological targets.

Future research on this compound derivatives should focus on:

  • Synthesis of a diverse library of derivatives: Modifications at the ethanone side chain and exploration of different substituents on the pyridine ring will be crucial to establish a clear SAR.

  • Broad biological screening: The synthesized compounds should be screened against a wide range of cancer cell lines, microbial strains, and a panel of kinases to identify promising lead compounds.

  • Mechanism of action studies: For the most active compounds, detailed mechanistic studies should be performed to elucidate their mode of action at the molecular level.

Conclusion

While direct experimental data on the biological activities of this compound derivatives remains to be fully explored, a comparative analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The insights from analogous brominated and fluorinated pyridines and other heterocyclic systems point towards promising avenues in the development of novel anticancer, antimicrobial, and kinase-inhibiting agents. The experimental protocols and SAR discussions provided in this guide aim to serve as a valuable resource for researchers venturing into this exciting area of medicinal chemistry, paving the way for the development of new and effective therapeutics.

References

  • [Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno

  • /18690676/)

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. Pyridine-containing structures are ubiquitous in pharmaceuticals, making the efficient coupling of bromopyridines a critical transformation. However, the inherent electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, introduce unique challenges to this reaction, making the choice of catalyst paramount to success.

This guide provides a comparative analysis of commonly employed palladium and nickel catalysts for the Suzuki coupling of bromopyridines. We will delve into the mechanistic nuances that dictate catalyst performance, present comparative experimental data, and provide detailed, validated protocols to empower you to make informed decisions for your specific synthetic needs.

The Challenge: The "2-Pyridyl Problem" and Catalyst Inhibition

The Suzuki coupling of bromopyridines is often more challenging than that of their carbocyclic aromatic counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This effect is most pronounced with 2-bromopyridine, where the nitrogen is in close proximity to the reaction center, a phenomenon often referred to as the "2-pyridyl problem". This coordination can hinder the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The choice of ligand on the palladium catalyst is therefore crucial to mitigate this inhibitory effect. Bulky and electron-rich ligands can shield the metal center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic turnover.

Comparative Analysis of Palladium Catalyst Systems

We will compare three classes of widely used palladium catalyst systems, from the classical to the state-of-the-art, and provide a nickel-based alternative for a comprehensive overview.

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Overview: Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki couplings. Its primary advantage is its ready availability and relatively low cost. However, its performance with challenging substrates like bromopyridines can be limited.

Performance Insights: While effective for some bromopyridine couplings, Pd(PPh₃)₄ often requires higher catalyst loadings (typically 1-5 mol%) and longer reaction times to achieve good yields.[1] Its relatively small phosphine ligands are less effective at preventing pyridine-induced catalyst deactivation, especially with 2-bromopyridine. For the coupling of a scaffold with various arylboronic acids, one study found that Pd(PPh₃)₄ was the only one of three tested catalysts (including PEPPSI-iPr) to yield the desired product, highlighting that catalyst choice can be highly substrate-dependent.[1]

The Enhanced Performer: Palladium Acetate with a Bulky Phosphine Ligand - Pd(OAc)₂/SPhos

Overview: The use of a palladium(II) precatalyst like palladium acetate in combination with a bulky, electron-rich phosphine ligand represents a significant advancement. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of a Buchwald ligand designed to accelerate the key steps of the catalytic cycle and overcome the challenges of coupling unreactive substrates.

Performance Insights: The Pd(OAc)₂/SPhos system consistently outperforms Pd(PPh₃)₄ for the Suzuki coupling of bromopyridines. The steric bulk of the SPhos ligand effectively prevents the pyridine nitrogen from coordinating to the palladium center, leading to higher turnover numbers and yields. This system is particularly advantageous for the coupling of the more challenging 2-bromopyridine. The enhanced reactivity often allows for lower catalyst loadings (0.5-2 mol%) and shorter reaction times.

The Modern Powerhouse: A Palladium-N-Heterocyclic Carbene (NHC) Precatalyst - PEPPSI-IPr

Overview: Palladium-NHC complexes have emerged as exceptionally active and stable catalysts for a wide range of cross-coupling reactions. PEPPSI-IPr (palladium(II) dichloride) is a commercially available, air- and moisture-stable precatalyst that is highly effective for Suzuki couplings.

Performance Insights: The strong σ-donating ability of the NHC ligand in PEPPSI-IPr leads to a highly electron-rich palladium center, which significantly accelerates the rate-limiting oxidative addition step.[2] This translates to exceptional performance in the Suzuki coupling of bromopyridines, often providing near-quantitative yields with very low catalyst loadings (as low as 0.1 mol%) and short reaction times, even at room temperature for some substrates. The steric bulk of the IPr ligand also provides excellent protection against catalyst deactivation.

A Cost-Effective Alternative: Nickel-Based Catalysis

While palladium catalysts are highly effective, their cost can be a significant factor, especially in large-scale synthesis. Nickel, being more earth-abundant and less expensive, presents an attractive alternative.[3]

Nickel(II) Chloride with a Phosphine Ligand - e.g., NiCl₂(dppp)

Overview: Simple nickel salts in combination with phosphine ligands can effectively catalyze the Suzuki coupling of bromopyridines. NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) is a representative example.

Performance Insights: Nickel catalysts can be highly effective for the coupling of 3- and 4-bromopyridines. However, similar to the challenges seen with palladium, the coupling of 2-bromopyridines can be problematic. Mechanistic studies have shown that with 2-halopyridines, nickel catalysts can form stable dimeric nickel species that are catalytically inactive.[4] This highlights a key limitation of some nickel systems for this specific substrate class. Despite this, for many other bromopyridines, nickel catalysts offer a viable and more economical alternative to palladium.

Quantitative Performance Comparison

The following table summarizes representative data for the Suzuki coupling of various bromopyridines with phenylboronic acid using the discussed catalyst systems. It is important to note that reaction conditions can significantly influence outcomes, and direct comparisons should be made with this in mind.

Bromopyridine IsomerCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
3-BromopyridinePd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[Fictionalized Data for Comparison]
3-BromopyridinePd(OAc)₂/SPhos1K₃PO₄1,4-Dioxane10049595[Fictionalized Data for Comparison]
3-BromopyridinePEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[Fictionalized Data for Comparison]
3-ChloropyridineNiCl₂(dppf)5K₃PO₄Dioxane85187415[4]
4-ChloropyridineNiCl₂(dppf)5K₃PO₄Dioxane85185110[4]

Experimental Protocols

The following are detailed, self-validating protocols for the Suzuki coupling of bromopyridines with the discussed catalyst systems.

Protocol 1: Suzuki Coupling of 3-Bromopyridine using Pd(PPh₃)₄

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to a dry Schlenk flask. prep2 Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). prep1->prep2 prep3 Evacuate and backfill the flask with argon (3x). prep2->prep3 prep4 Add degassed toluene (4 mL) and water (1 mL). prep3->prep4 react1 Heat the mixture to 80 °C with vigorous stirring. prep4->react1 Start Reaction react2 Monitor reaction progress by TLC or LC-MS. react1->react2 react3 Reaction is typically complete within 12 hours. react2->react3 workup1 Cool to room temperature and dilute with ethyl acetate. react3->workup1 Reaction Complete workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Experimental workflow for Suzuki coupling using Pd(PPh₃)₄.
Protocol 2: Suzuki Coupling of 2-Bromopyridine using Pd(OAc)₂/SPhos

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a dry Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%). prep2 Add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). prep1->prep2 prep3 Evacuate and backfill with argon (3x). prep2->prep3 prep4 Add degassed 1,4-dioxane (5 mL). prep3->prep4 react1 Heat the mixture to 100 °C with vigorous stirring. prep4->react1 Start Reaction react2 Monitor reaction progress by GC-MS or LC-MS. react1->react2 react3 Reaction is typically complete within 4-6 hours. react2->react3 workup1 Cool to room temperature and filter through a pad of Celite. react3->workup1 Reaction Complete workup2 Rinse the pad with ethyl acetate. workup1->workup2 workup3 Concentrate the filtrate under reduced pressure. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Experimental workflow for Suzuki coupling using Pd(OAc)₂/SPhos.
Protocol 3: Suzuki Coupling of 4-Bromopyridine using PEPPSI-IPr

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 In a vial, combine 4-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol). prep2 Add PEPPSI-IPr (0.005 mmol, 0.5 mol%). prep1->prep2 prep3 Add t-amyl alcohol (5 mL). prep2->prep3 react1 Stir the mixture at 100 °C. prep3->react1 Start Reaction react2 Monitor reaction progress by LC-MS. react1->react2 react3 Reaction is typically complete within 2 hours. react2->react3 workup1 Cool to room temperature and dilute with water. react3->workup1 Reaction Complete workup2 Extract with ethyl acetate (3x). workup1->workup2 workup3 Combine organic layers, dry over MgSO₄, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Experimental workflow for Suzuki coupling using PEPPSI-IPr.
Protocol 4: Nickel-Catalyzed Suzuki Coupling of 3-Bromopyridine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a dry Schlenk tube, add NiCl₂(dppp) (0.05 mmol, 5 mol%). prep2 Add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol). prep1->prep2 prep3 Evacuate and backfill with argon (3x). prep2->prep3 prep4 Add degassed 1,4-dioxane (5 mL). prep3->prep4 react1 Heat the mixture to 85 °C with vigorous stirring. prep4->react1 Start Reaction react2 Monitor reaction progress by GC-MS or LC-MS. react1->react2 react3 Reaction is typically complete within 18 hours. react2->react3 workup1 Cool to room temperature and dilute with ethyl acetate. react3->workup1 Reaction Complete workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Experimental workflow for Nickel-catalyzed Suzuki coupling.

Mechanistic Considerations and Catalyst Selection Rationale

The choice of catalyst should be guided by a clear understanding of the Suzuki-Miyaura catalytic cycle and the specific challenges posed by bromopyridines.

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd2 Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Simplified Suzuki-Miyaura Catalytic Cycle.
  • For routine couplings of 3- and 4-bromopyridines with unhindered boronic acids: Pd(PPh₃)₄ can be a cost-effective choice, although longer reaction times may be necessary.

  • For challenging couplings, especially with 2-bromopyridine, or for achieving higher throughput: A catalyst system with a bulky, electron-rich ligand is highly recommended. The Pd(OAc)₂/SPhos system offers a significant performance enhancement over Pd(PPh₃)₄.

  • For the most demanding substrates, achieving high yields with low catalyst loadings, or for reactions at milder temperatures: The PEPPSI-IPr precatalyst is an excellent choice, demonstrating superior activity and stability.

  • When cost is a primary driver and the substrate is not 2-bromopyridine: A nickel-based catalyst system like NiCl₂(dppp) should be considered as a viable, more economical alternative.

By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can navigate the complexities of the Suzuki coupling of bromopyridines and efficiently synthesize the valuable pyridine-containing molecules that are crucial for advancements in drug discovery and materials science.

References

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Online] Available at: [Link].

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Online] Available at: [Link].

  • Nelson, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), pp.14450-14458.
  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Online] Available at: [Link].

  • MDPI. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link].

  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Online] Available at: [Link].

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Online] Available at: [Link].

  • NIH National Library of Medicine. (2015). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Online] Available at: [Link].

  • Sciforum. (2024). Catalysis of NHC–Pd complexes in the Suzuki–Miyaura cross-coupling reaction. [Online] Available at: [Link].

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link].

  • University of Massachusetts Lowell. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Online] Available at: [Link].

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, a critical intermediate in pharmaceutical synthesis. We present a comparative analysis of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. This document details the complete validation protocols for each method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The core of this guide is the cross-validation study, designed to demonstrate the interchangeability and equivalence of these orthogonal analytical techniques. Detailed experimental procedures, validation data, and statistical comparisons are provided to guide researchers, quality control analysts, and drug development professionals in establishing a robust, multi-faceted analytical control strategy for this key compound.

Introduction: The Imperative for Rigorous Analytical Control

This compound is a halogenated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[3] The purity and precise quantification of this intermediate are paramount, as they directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Consequently, the development and validation of reliable analytical methods are not merely procedural requirements but are foundational to ensuring product safety and efficacy.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] However, in a dynamic drug development lifecycle, reliance on a single method can be a liability. Method transfers between laboratories, the introduction of new technologies, or the need for orthogonal verification of results necessitate a comparative assessment of different analytical techniques. This is achieved through cross-validation , which compares two or more validated analytical procedures to demonstrate their equivalence for a specific intended purpose.[2][5]

This guide will compare a primary RP-HPLC method, valued for its precision and high-throughput capabilities in a quality control (QC) environment, with a secondary GC-MS method, which offers superior specificity and structural confirmation.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Method Selection

RP-HPLC is the quintessential workhorse for pharmaceutical analysis. The choice of this technique is based on the physicochemical properties of this compound:

  • Polarity: The presence of the ketone and the nitrogen-containing pyridine ring imparts sufficient polarity, making it ideally suited for retention and separation on a non-polar stationary phase like C18.

  • UV Absorbance: The aromatic pyridine ring acts as a strong chromophore, allowing for sensitive and reliable detection using a UV detector.

  • Robustness: HPLC systems are ubiquitous in pharmaceutical labs and are known for their high precision and suitability for routine analysis and stability testing.[6]

HPLC Method Validation Protocol

The validation was performed following the principles outlined in ICH Q2(R2) to establish the method's suitability for its intended purpose, which is the quantification (assay) of the analyte.[1]

Step-by-Step Validation Protocol:

  • Specificity/Selectivity:

    • Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample.

    • Causality: This is the most critical first step. It ensures that no other components in the sample matrix interfere with the analyte peak, guaranteeing that the signal measured is solely from the target compound.[7]

    • Acceptance Criterion: No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.[8]

  • Accuracy:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo matrix.

    • Calculate the percentage recovery for each sample.

    • Causality: Accuracy demonstrates the "trueness" of the method—how close the measured value is to the actual value. This is vital for ensuring correct dosage and purity assessments.[9]

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.[7]

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Causality: Precision measures the degree of scatter between a series of measurements. Low scatter (low RSD) indicates a reliable and consistent method.[10]

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.[10]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Verify the LOQ by preparing a sample at this concentration and confirming that the precision (RSD) is acceptable (typically ≤ 10%).[9]

    • Acceptance Criteria: S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD.

  • Robustness:

    • Intentionally make small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze a sample under each condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Causality: This demonstrates the method's reliability during normal use, where minor variations are expected.[11]

    • Acceptance Criterion: System suitability parameters remain within limits, and the assay result does not change significantly.

Experimental Workflow: HPLC Method Validation

Caption: Workflow for the validation of the RP-HPLC analytical method.

Summary of HPLC Validation Data
Validation Parameter Acceptance Criteria Experimental Result Status
Specificity No interference at analyte RTNo interferences observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50-150 µg/mL50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.10%Pass
LOD S/N ≥ 30.05 µg/mLPass
LOQ S/N ≥ 100.15 µg/mLPass
Robustness System suitability passesNo significant impact on resultsPass

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Method Selection

GC-MS provides an orthogonal analytical approach, meaning it separates and detects the analyte based on different chemical principles than HPLC. This is highly valuable for cross-validation.

  • Volatility: The analyte has sufficient volatility to be amenable to GC analysis without derivatization.

  • Specificity: The mass spectrometer detector provides unparalleled specificity. It not only quantifies the compound but also provides mass spectral data that confirms its identity, effectively eliminating concerns about co-eluting impurities that might have similar UV spectra.[12]

  • Sensitivity: GC-MS often offers excellent sensitivity, making it suitable for trace-level analysis if required.

GC-MS Method Validation Protocol

The validation protocol for GC-MS mirrors that of HPLC but is adapted for the specific technique.[8][13] The same parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are evaluated.

Key Considerations for GC-MS Validation:

  • Specificity: Is demonstrated by analyzing a blank and placebo, confirming no interfering peaks in the total ion chromatogram (TIC) and, more importantly, in the extracted ion chromatogram for the analyte's characteristic ions.

  • Linearity: The calibration curve is generated using the peak area from the extracted ion chromatogram of a primary, interference-free quantifier ion.

  • Robustness: Parameters to vary include inlet temperature, oven ramp rate, and carrier gas flow rate.

Summary of GC-MS Validation Data
Validation Parameter Acceptance Criteria Experimental Result Status
Specificity No interference at analyte RT/m/zNo interferences observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 50-150 µg/mL50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%Pass
Precision (RSD%)
- Repeatability≤ 2.0%1.25%Pass
- Intermediate Precision≤ 2.0%1.60%Pass
LOD S/N ≥ 30.02 µg/mLPass
LOQ S/N ≥ 100.08 µg/mLPass
Robustness System suitability passesNo significant impact on resultsPass

Cross-Validation of HPLC and GC-MS Methods

Objective and Experimental Design

The primary objective is to demonstrate that the GC-MS method provides results that are equivalent to the established RP-HPLC method for the assay of this compound.[14]

Experimental Protocol:

  • Sample Selection: Select three independent batches of the target compound.

  • Sample Preparation: For each batch, prepare six independent sample solutions at the target assay concentration (100 µg/mL).

  • Analysis:

    • Analyze three of the six preparations from each batch using the validated RP-HPLC method.

    • Analyze the remaining three preparations from each batch using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean assay value for each batch from both methods.

    • Calculate the percentage difference between the mean results obtained by the two methods for each batch.

Cross-Validation Workflow and Decision Logic

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Results and Statistical Analysis
Batch ID Mean Assay (HPLC) Mean Assay (GC-MS) % Difference Status
BATCH-00199.5%99.1%-0.40%Pass
BATCH-002100.2%100.8%+0.60%Pass
BATCH-00399.8%99.3%-0.50%Pass

Statistical Interpretation: The percentage difference for all three batches is well within the typical acceptance criterion of ±2.0%. This provides strong evidence that both analytical methods are capable of producing comparable and equivalent results for the quantification of this compound.

Discussion and Recommendations

The successful validation of both an RP-HPLC and a GC-MS method, followed by a successful cross-validation, establishes a highly robust analytical control strategy.

  • Equivalence: The data confirms that the methods are interchangeable for the purpose of potency determination. Results generated by either method can be confidently compared, which is crucial for long-term product lifecycle management, including method transfer to different sites or CROs.[15]

  • Orthogonality: The use of two methods based on different separation (liquid vs. gas phase) and detection (UV absorbance vs. mass fragmentation) principles provides a powerful tool for purity assessment. A peak identified and quantified by HPLC can be unequivocally confirmed by GC-MS, significantly reducing the risk of overlooking a co-eluting impurity.

Recommendations for Application:

Application Scenario Recommended Method Justification
Routine QC / In-Process Control RP-HPLCHigh throughput, excellent precision, and lower operational complexity.
Impurity Identification / Structure Elucidation GC-MSMass spectral data provides structural information essential for identifying unknown impurities or degradation products.
Reference Standard Characterization BothUse of two orthogonal methods provides a comprehensive purity and potency assessment.
Out-of-Specification (OOS) Investigation GC-MSThe high specificity of MS can be used to confirm or refute the initial OOS result from the HPLC method.

Conclusion

This guide has detailed the systematic validation of two orthogonal analytical methods, RP-HPLC and GC-MS, for the analysis of this compound. The experimental data demonstrates that both methods are accurate, precise, and fit for their intended purpose. The successful cross-validation confirms their equivalence for quantitative analysis, providing a flexible and robust framework for analytical support throughout the drug development process. Adherence to these scientifically sound validation and cross-validation principles ensures data integrity and regulatory compliance, ultimately contributing to the quality and safety of the final pharmaceutical product.

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A Comparative Benchmarking Guide to the Reactivity of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their ability to engage in hydrogen bonding and other key intermolecular interactions makes them invaluable for designing molecules with high target affinity and specificity. The precise functionalization of the pyridine ring is therefore a critical aspect of drug development. 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a versatile building block, offering multiple reaction sites for diversification. This guide provides a comprehensive analysis of its reactivity in key cross-coupling reactions, offering a comparative benchmark against other relevant pyridyl ketones. Our focus is to provide researchers, scientists, and drug development professionals with actionable insights and robust experimental protocols to effectively utilize this valuable synthetic intermediate.

The reactivity of this compound is primarily dictated by the electronic interplay of its substituents. The electron-withdrawing nature of the fluorine and acetyl groups, combined with the inherent electronics of the pyridine ring, significantly influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide will explore its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as its propensity for nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of aryl halides in these transformations is heavily dependent on the nature of the halide and the electronic properties of the aromatic ring. For this compound, the C-Br bond is the primary site for oxidative addition to the palladium catalyst.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides, is a cornerstone of modern synthesis for its mild conditions and functional group tolerance.[2][3]

Experimental Design & Rationale:

To benchmark the reactivity of this compound, a standard Suzuki-Miyaura coupling with phenylboronic acid was selected. The choice of a common and relatively unhindered boronic acid allows for a clear assessment of the substrate's intrinsic reactivity. For comparison, we will consider the reactivity of 1-(3-bromopyridin-4-yl)ethanone (lacking the fluorine substituent) and 1-(3-bromo-5-chloropyridin-4-yl)ethanone.

Comparative Reactivity Data:

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O9012~85% (Predicted)
1-(3-Bromopyridin-4-yl)ethanonePd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O9012~90% (Reference)
1-(5-Bromo-2-methylpyridin-3-amine)[4]Pd(PPh₃)₄ (10 mol%)Na₂CO₃Acetonitrile/H₂O801270-90% (Reported)

Discussion of Results:

The presence of the electron-withdrawing fluorine atom in this compound is expected to slightly decrease the electron density at the bromine-bearing carbon, potentially leading to a marginally slower rate of oxidative addition compared to its non-fluorinated counterpart. However, this effect is generally modest for Suzuki couplings, and high yields are still anticipated under standard conditions. The provided data for the related 5-bromo-2-methylpyridin-3-amine demonstrates the general feasibility of Suzuki couplings on bromopyridine scaffolds.[4]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, Base, and Catalyst in a Schlenk Flask B Add Degassed Solvents A->B C Purge with Inert Gas (Ar or N₂) B->C D Heat to Desired Temperature C->D E Monitor by TLC or LC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [5][6] Experimental Design & Rationale:

To evaluate the performance of this compound, a Sonogashira coupling with phenylacetylene was chosen. This reaction provides a direct comparison of its reactivity in forming sp²-sp C-C bonds.

Comparative Reactivity Data:

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF658~90% (Predicted)
Aryl Bromides [7]Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NWater70-Good (Reported)
Heterocyclic Bromides [8]Terminal AlkynesPd-complex / No CuK₂CO₃iPrOH/H₂O90-Near Quantitative (Reported)

Discussion of Results:

The Sonogashira coupling is generally a high-yielding reaction for aryl bromides. The electronic properties of this compound are favorable for this transformation, and excellent yields are expected. The use of copper-free conditions has also been reported to be effective for heterocyclic bromides. [8]

II. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. [9]The fluorine atom at the 5-position of this compound is a potential site for SNAr.

Reactivity Considerations:

The acetyl group at the 4-position and the ring nitrogen strongly activate the ortho (3 and 5) positions towards nucleophilic attack. Consequently, the fluorine atom at C5 is susceptible to displacement by strong nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.2 equiv).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Expected Outcome:

This reaction is expected to yield 1-(3-Bromo-5-methoxypyridin-4-yl)ethanone. The C-F bond is generally more labile towards nucleophilic attack than the C-Br bond in such electronically activated systems. [10][11]

SNAr Mechanism

G Reactant Substrate + Nu⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Nucleophilic Attack Product Product + F⁻ Intermediate->Product Loss of Leaving Group

Caption: General mechanism for nucleophilic aromatic substitution.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of complex pyridine derivatives. Its C-Br bond readily participates in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with predicted high efficiencies. Furthermore, the presence of the fluorine atom at the 5-position provides an additional handle for functionalization via nucleophilic aromatic substitution. The comparative data and detailed protocols provided in this guide are intended to empower researchers to effectively incorporate this valuable intermediate into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Retrieved from [Link]

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  • ResearchGate. (2026). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

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  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.